1-(3-Bromophenyl)-3,3-difluoropyrrolidine
説明
特性
IUPAC Name |
1-(3-bromophenyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N/c11-8-2-1-3-9(6-8)14-5-4-10(12,13)7-14/h1-3,6H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDZWEZLGYVEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Safety and Toxicity Profiling of Fluorinated Pyrrolidines: A Technical Guide to 1-(3-Bromophenyl)-3,3-difluoropyrrolidine
Target Audience: Medicinal Chemists, Toxicologists, and Preclinical Drug Development Professionals Compound Identity: 1-(3-Bromophenyl)-3,3-difluoropyrrolidine (CAS: 1638604-76-8)
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the pyrrolidine scaffold is a privileged structure, heavily utilized for its favorable three-dimensional architecture and prevalence in neuropharmacological and anti-inflammatory agents[1]. However, unsubstituted pyrrolidines often suffer from rapid oxidative metabolism at the α- and β-positions, alongside basicity-driven off-target toxicities such as phospholipidosis and hERG channel inhibition.
The strategic incorporation of a gem-difluoro group—as seen in 1-(3-Bromophenyl)-3,3-difluoropyrrolidine —represents a sophisticated bioisosteric intervention[2]. The high electronegativity of fluorine induces a strong gauche effect, dictating the ring's puckering conformation (typically favoring the envelope or twist conformation), which can dramatically enhance target binding affinity[3]. More importantly from a safety perspective, the 3,3-difluoro substitution sterically and electronically blocks cytochrome P450 (CYP)-mediated hydroxylation at the 3-position, while simultaneously lowering the basicity of the adjacent nitrogen through inductive electron withdrawal[2].
This technical whitepaper provides an in-depth analysis of the predictive toxicology, empirical safety validation protocols, and Safety Data Sheet (SDS) parameters for 1-(3-Bromophenyl)-3,3-difluoropyrrolidine, serving as a blueprint for evaluating halogenated N-aryl pyrrolidines.
Predictive Toxicology & Mechanistic Liabilities
When evaluating the safety profile of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine, the molecule must be dissected into its two primary toxicophoric regions: the gem-difluoropyrrolidine ring and the 3-bromophenyl moiety.
The gem-Difluoro Effect on Clearance
While the gem-difluoro group successfully prevents pyrrolidine ring oxidation, it significantly increases the molecule's lipophilicity (LogP). High lipophilicity often shifts the metabolic burden entirely to the N-aryl system. Because the pyrrolidine nitrogen is conjugated with the bromophenyl ring, the compound behaves as an aniline derivative.
Bromophenyl-Driven Reactive Metabolites
Halogenated aromatic amines are notorious for forming reactive electrophilic intermediates. CYP450 enzymes (particularly CYP3A4 and CYP2D6) will likely attempt to oxidize the 3-bromophenyl ring. Due to the steric hindrance and electronic deactivation of the bromine atom, oxidation is directed to the para or ortho positions, potentially yielding an arene oxide (epoxide) intermediate. If not rapidly neutralized by glutathione (GSH) or epoxide hydrolase, these electrophiles can covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI)[4].
Pathway Visualization
Metabolic routing of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine highlighting the gem-difluoro effect.
Synthesized Safety Data Sheet (SDS) Parameters
Based on structural alerts and empirical data from closely related N-aryl pyrrolidines, the following safety and physicochemical parameters must be adhered to during laboratory handling.
Table 1: Physicochemical & Hazard Summary
| Parameter | Specification / Classification | Causality / Rationale |
| CAS Number | 1638604-76-8 | Unique identifier for the specific isomeric structure. |
| Molecular Formula | C10H10BrF2N | Confirms presence of heavy halogen (Br) and fluorine. |
| Molecular Weight | 262.09 g/mol | Optimal for small-molecule CNS penetration (Rule of 5 compliant). |
| GHS Classification | Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335) | The lipophilic, weakly basic nature of the compound disrupts lipid bilayers, causing localized mucosal and dermal irritation. |
| Aquatic Toxicity | Aquatic Chronic 2 (H411) | The brominated aromatic ring resists rapid environmental biodegradation, leading to potential bioaccumulation. |
| PPE Requirements | Nitrile gloves (double-layered), Type 1 Fume Hood, Safety Goggles | Prevents dermal absorption of lipophilic xenobiotics and inhalation of potentially irritating crystalline dust. |
Empirical Safety Validation Workflows
To transition this building block from a Research Use Only (RUO) chemical to a viable lead scaffold, its toxicological liabilities must be empirically resolved. Do not rely solely on predictive models; the following self-validating protocol is designed to definitively confirm or refute the presence of reactive arene oxides.
Protocol: Microsomal Stability & Reactive Metabolite Trapping
This assay utilizes human liver microsomes (HLM) supplemented with a vast excess of Glutathione (GSH). GSH acts as a surrogate nucleophile. Self-Validation Logic: If CYP-mediated epoxidation occurs on the bromophenyl ring, the highly reactive intermediate will immediately react with GSH. The resulting adduct can be detected via LC-MS/MS by a distinct mass shift (+307 Da). The absence of this mass shift validates the metabolic safety of the aryl ring.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Reagent Assembly: Suspend Human Liver Microsomes (HLM) in the buffer to a final protein concentration of 1.0 mg/mL. Add GSH to achieve a final concentration of 5.0 mM.
-
Compound Spiking: Add 1-(3-Bromophenyl)-3,3-difluoropyrrolidine (dissolved in DMSO) to the matrix to achieve a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition.
-
Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1.0 mM).
-
Kinetic Sampling: At time points t = 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C.
-
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via high-resolution mass spectrometry (HRMS). Monitor the depletion of the parent mass ( m/z 262.09) and perform a precursor ion scan for the neutral loss of 129 Da (the characteristic pyroglutamic acid cleavage of GSH adducts).
Interpretation: A rapid depletion of the parent compound without the appearance of GSH adducts suggests alternative, non-toxic clearance pathways (e.g., direct glucuronidation if a phenol is formed). The appearance of a +307 Da adduct confirms the formation of a toxicologically relevant electrophile, requiring further structural optimization (e.g., replacing the bromine with a metabolically stable trifluoromethyl group).
Handling, Storage, and Spill Management
For laboratory personnel synthesizing or utilizing 1-(3-Bromophenyl)-3,3-difluoropyrrolidine in cross-coupling reactions (e.g., Buchwald-Hartwig aminations):
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The electron-rich nature of the pyrrolidine nitrogen, combined with the aryl halide, makes it susceptible to slow photo-oxidation over time.
-
Spill Mitigation: In the event of a powder spill, do not sweep dry. Moisten the spill area with a non-reactive solvent (e.g., isopropanol) to suppress aerosolization. Wipe up with absorbent material and dispose of as halogenated organic waste.
-
Incompatible Materials: Strong oxidizing agents and strong acids. The compound may undergo violent exothermic reactions if exposed to concentrated nitric or sulfuric acid.
References
-
Campagna, F., et al. (2024). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / PubMed Central. Available at:[Link][1]
-
Silva, M., et al. (2025). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. Available at:[Link][4]
-
Qiu, Z., et al. (2017). Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][2]
Sources
An In-depth Technical Guide to the Role of Difluoropyrrolidine Derivatives in Early-Stage Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties.[1][2] When combined with privileged structures like the pyrrolidine ring, the resulting fluorinated derivatives present a compelling opportunity for innovation in early-stage drug discovery.[3][4] This guide provides an in-depth technical analysis of difluoropyrrolidine derivatives, exploring their synthesis, unique conformational attributes, and diverse applications as peptide mimics and enzyme inhibitors. We will delve into the underlying principles that make these motifs attractive for lead optimization, supported by experimental protocols, data-driven insights, and illustrative case studies.
The Strategic Imperative for Fluorination in Drug Design
The introduction of fluorine into a drug candidate is rarely a matter of chance; it is a deliberate strategy to enhance molecular properties.[1] The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—impart a range of beneficial effects.[5][6]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" at vulnerable positions can dramatically increase a drug's half-life and bioavailability.[7][8]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the nitrogen atom in the pyrrolidine ring.[7] This fine-tuning of basicity is crucial for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
-
Conformational Control: Fluorine substitution can exert profound control over molecular shape through stereoelectronic effects like the gauche effect, which describes the tendency of a C-F bond to be oriented gauche to a neighboring polar bond.[7] This can stabilize a specific, biologically active conformation, thereby enhancing binding affinity and selectivity for the target protein.[6][7]
-
Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole, and C-F···H-X hydrogen bonding interactions within a protein's binding site, contributing to improved potency.[7]
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common motif in natural products and approved drugs.[4][9] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic rings, often leading to improved solubility and pharmacokinetic profiles.[3] The combination of fluorine's electronic prowess with the structural versatility of the pyrrolidine scaffold gives rise to the powerful building blocks that are difluoropyrrolidine derivatives.
Geminal Difluorination: A Focus on 3,3-Difluoropyrrolidine
While various fluorinated pyrrolidines exist, the 3,3-difluoro substitution pattern has garnered significant attention for its unique ability to influence the ring's conformation and the properties of the adjacent nitrogen atom.
Conformational Puckering and Pre-organization
The pyrrolidine ring is not flat; it exists in a state of "pseudorotation" between various envelope and twisted conformations. The introduction of two fluorine atoms at the 3-position significantly influences this conformational preference. The strong gauche effect between the C-F bonds and the C-N or C-C bonds of the ring can "lock" the pyrrolidine into a specific pucker. This pre-organization of the scaffold can reduce the entropic penalty upon binding to a target, leading to higher affinity.
For instance, in certain contexts, a cis-4-substituted 3,3-difluoropyrrolidine can favor a pseudo-axial conformation of substituents at other positions, which can be critical for aligning pharmacophoric elements with the binding site of a receptor.[3]
Caption: Impact of difluorination on pyrrolidine conformation and receptor binding.
Physicochemical Property Modulation
The introduction of two electron-withdrawing fluorine atoms has a predictable and beneficial impact on key drug-like properties.
| Property | Unsubstituted Pyrrolidine | 3,3-Difluoropyrrolidine | Rationale |
| pKa of Nitrogen | ~11.2 | ~7.5 - 8.5 | The strong inductive effect of the two fluorine atoms withdraws electron density from the nitrogen, making it less basic.[7] |
| LogP / LogD | Low | Moderately Increased | Fluorine substitution generally increases lipophilicity.[10] The reduction in pKa means less of the compound is protonated at physiological pH (7.4), further increasing LogD. |
| Metabolic Stability | Susceptible to oxidation at C3 | Significantly Increased | The C-F bonds are highly resistant to enzymatic oxidation, blocking a common site of metabolism.[8] |
Core Applications in Early-Stage Drug Discovery
Difluoropyrrolidine derivatives are not merely curiosities; they are functional building blocks used to solve specific challenges in lead optimization.
Advanced Proline Mimetics in Peptidomimetics
Proline is a unique amino acid that imposes significant conformational constraints on peptide backbones.[11] It plays a crucial role in protein folding and recognition, particularly in protein-protein interactions. The preceding peptide bond (Xaa-Pro) can exist in both cis and trans conformations, and the isomerization between these states is a key regulatory step in many biological processes.[12]
4-Fluoroprolines have been extensively studied to bias this cis/trans equilibrium.[11][13] For example, (4R)-fluoroproline tends to favor the trans conformation, while (4S)-fluoroproline favors the cis conformation.[13] 3,3-Difluoropyrrolidine derivatives act as conformationally restricted proline mimetics that can enforce a specific backbone geometry, enhancing binding to the target and improving proteolytic stability.
Caption: Mechanism of serine protease inhibition by a difluoropyrrolidine-based inhibitor.
Synthetic Methodologies: Accessing the Core Scaffold
The practical application of difluoropyrrolidine derivatives in drug discovery depends on efficient and scalable synthetic routes. [14]While numerous methods exist, a common and robust approach involves the fluorination of a readily available pyrrolidone precursor, followed by reduction. [15]
Representative Protocol: Synthesis of 3,3-Difluoropyrrolidine HCl
This protocol is based on a common literature procedure involving the fluorination of an N-protected 3-pyrrolidinone. [15] Step 1: N-Protection of 3-Pyrrolidinone
-
To a solution of 3-pyrrolidinone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add a protecting group reagent, such as benzyl chloroformate (CbzCl, 1.1 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the N-Cbz-3-pyrrolidinone by column chromatography.
Step 2: Geminal Difluorination
-
Caution: This step often uses hazardous fluorinating agents and should be performed by trained personnel in a well-ventilated fume hood.
-
Dissolve the N-Cbz-3-pyrrolidinone (1.0 eq) in an anhydrous, aprotic solvent like dichloromethane.
-
Add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a safer alternative like XtalFluor-E (1.5-2.0 eq) dropwise at a low temperature (e.g., -78 °C).
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify to obtain N-Cbz-3,3-difluoropyrrolidine.
Step 3: Deprotection and Salt Formation
-
Dissolve the N-Cbz-3,3-difluoropyrrolidine (1.0 eq) in a solvent like methanol.
-
Add a catalyst for hydrogenolysis, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the deprotection is complete.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Add a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane) to the filtrate to precipitate the 3,3-difluoropyrrolidine hydrochloride salt.
-
Collect the solid product by filtration and dry under vacuum.
Conclusion and Future Perspectives
Difluoropyrrolidine derivatives represent a mature and highly valuable class of building blocks for modern drug discovery. Their ability to confer metabolic stability, modulate pKa, and enforce a bioactive conformation makes them a go-to tool for medicinal chemists tackling complex lead optimization challenges. [1][16]From enhancing the properties of peptide-based therapeutics to serving as the core scaffold for potent enzyme inhibitors, the applications are both broad and impactful.
As our understanding of the nuanced interplay between fluorine stereoelectronics and protein architecture deepens, and as synthetic methods for their preparation become even more efficient and diverse, the role of difluoropyrrolidine derivatives is set to expand further. They will undoubtedly continue to be a key component in the design of the next generation of selective, stable, and effective therapeutic agents.
References
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Dalvit, C., & Vulpetti, A. (2015, April 15). Fluorine in drug design: a case study with fluoroanisoles. PubMed.
- World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs – new insights for small molecule development using 19F NMR spectrometry.
- Singh, I., et al. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
- MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics.
- Pfund, E., et al. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme Connect.
- Burk, M. J., et al. (2005, June 24). Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry.
- Pfund, E., et al. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF.
- ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- Sigma-Aldrich. (n.d.).
- I.R. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24).
- Priya A., et al. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
- NIH. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
- Moroder, L., & Musiol, H. J. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
- PharmaBlock. (n.d.).
- Le Studium. (2018, May 4). Fluorine as a key element in modern drug discovery and development.
- Horng, J. C., & Raleigh, D. P. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed.
- ResearchGate. (n.d.). Case studies of fluorine in drug discovery | Request PDF.
- NIH. (n.d.). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC.
- Research and Reviews. (2024, June 5).
- ResearchGate. (2025, September 19). (PDF) Enzyme inhibition by fluoro compounds.
- MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- MDPI. (2025, May 31). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137.
- OMICS International. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid in Enzyme Inhibition Studies.
- Taylor & Francis. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proline Derivatives and Analogs [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes: Using 1-(3-Bromophenyl)-3,3-difluoropyrrolidine in Buchwald-Hartwig Amination
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction has revolutionized drug discovery and development by providing a reliable method for synthesizing arylamines, a motif prevalent in pharmaceuticals.[3][4][5] This guide provides a detailed technical overview and robust protocols for the application of 1-(3-bromophenyl)-3,3-difluoropyrrolidine in Buchwald-Hartwig amination reactions. The incorporation of the gem-difluoro group on the pyrrolidine ring is of particular interest in medicinal chemistry, as it can modulate key physicochemical properties such as metabolic stability, lipophilicity, and pKa, thereby enhancing the pharmacokinetic profile of drug candidates.[6][7] This document offers insights into mechanism, protocol optimization, a step-by-step experimental procedure, and troubleshooting, designed for researchers, scientists, and drug development professionals.
Scientific Principles: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a complex process that proceeds through a well-defined catalytic cycle. A comprehensive understanding of this mechanism is crucial for rational reaction design and troubleshooting.[8][9] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 1-(3-bromophenyl)-3,3-difluoropyrrolidine), cleaving the carbon-bromine bond and forming a Pd(II)-aryl complex. This is often the rate-determining step.[10]
-
Ligand Exchange & Amine Coordination: The amine nucleophile displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex. The choice of base is critical and can significantly influence reaction outcomes.[8]
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is released from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and modulates its reactivity.[1][12] Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group are particularly effective at promoting the key steps of the cycle, especially the challenging reductive elimination.[11][12]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol Development & Optimization
The success of a Buchwald-Hartwig amination hinges on the judicious selection of reaction parameters. For a substrate like 1-(3-bromophenyl)-3,3-difluoropyrrolidine, the aryl bromide bond is generally reactive, but optimization is key to achieving high yields and purity.
| Parameter | Options | Rationale & Field Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 Precatalysts | Pd₂(dba)₃ and Pd(OAc)₂ are common and cost-effective but require in situ formation of the active Pd(0) species.[9] Buchwald precatalysts are air-stable Pd(II) complexes that rapidly and quantitatively generate the active LPd(0) catalyst upon exposure to a base, offering superior reliability and reproducibility.[13] For challenging couplings, a precatalyst is highly recommended. |
| Phosphine Ligand | RuPhos, XPhos, BrettPhos, JohnPhos | The choice of ligand is critical.[4] For aryl bromides, bulky dialkylbiaryl phosphine ligands are highly effective.[12] RuPhos and XPhos are excellent starting points due to their broad applicability and high activity.[4][12] BrettPhos is often effective for coupling primary amines.[12] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are required.[8][14] Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[14] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though they may require higher temperatures or longer reaction times.[9][15] |
| Solvent | Toluene, Dioxane, THF, CPME | The solvent must be anhydrous and degassed. Toluene is a robust, general-purpose solvent. Dioxane can sometimes offer improved solubility and performance.[15] It is crucial to avoid high-impact solvents like dioxane where possible in process chemistry.[16] |
| Temperature | 80 - 110 °C | Most Buchwald-Hartwig reactions require heating. A starting temperature of 100 °C is typical for aryl bromides.[17] Lower temperatures may be possible with highly active catalyst systems. |
| Concentration | 0.1 - 0.5 M | A concentration of 0.1 M with respect to the limiting reagent is a standard starting point. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with a representative secondary amine, Morpholine .
Reagents & Equipment:
-
1-(3-Bromophenyl)-3,3-difluoropyrrolidine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
RuPhos ligand (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial with a stir bar
-
Nitrogen or Argon source (glovebox or Schlenk line)
-
Standard laboratory glassware for workup and purification
Figure 2: General workflow for the Buchwald-Hartwig amination experiment.
Step-by-Step Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add 1-(3-bromophenyl)-3,3-difluoropyrrolidine (e.g., 0.26 g, 1.0 mmol), RuPhos Pd G3 precatalyst (e.g., 16.7 mg, 0.02 mmol), additional RuPhos ligand (e.g., 9.3 mg, 0.02 mmol), and sodium tert-butoxide (e.g., 0.135 g, 1.4 mmol).[17]
-
Scientist's Note: The use of a pre-formed precatalyst simplifies handling. Adding a slight excess of free ligand can sometimes improve catalyst stability and prevent decomposition. The solids should be added in a glovebox or under a positive flow of inert gas.
-
-
Reagent Addition:
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with nitrogen or argon (repeat 3 times).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add morpholine (e.g., 0.105 mL, 1.2 mmol) via syringe.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.[17]
-
-
Monitoring:
-
Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting aryl bromide.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 4-(3-(3,3-difluoropyrrolidin-1-yl)phenyl)morpholine.
-
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues observed in Buchwald-Hartwig aminations.[17]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (improper generation of Pd(0)).2. Poor quality reagents (wet solvent/amine, impure base).3. Insufficient temperature or reaction time. | 1. Switch to a more reliable Buchwald precatalyst. Ensure rigorous inert atmosphere technique.2. Use freshly distilled/dried solvents and high-purity reagents.3. Increase temperature in 10 °C increments or extend reaction time. Re-screen ligands (e.g., try XPhos). |
| Hydrodehalogenation | The aryl bromide is reduced to the corresponding arene (1-phenyl-3,3-difluoropyrrolidine). This can be caused by moisture or an unsuitable ligand/base combination. | Ensure all reagents and glassware are scrupulously dry. Consider a less reactive base (e.g., K₃PO₄) or a different ligand that favors reductive elimination over competing pathways. |
| Homocoupling of Amine | Dimerization of the amine can occur under certain conditions. | Optimize catalyst loading and reaction temperature. Lowering the temperature may minimize this side reaction. |
| Dark Black/Precipitated Catalyst | Catalyst has decomposed to palladium black, indicating instability. | Add a slight excess of free phosphine ligand (1-2 mol%) to stabilize the catalyst. Ensure the reaction is properly degassed, as oxygen can accelerate decomposition. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The successful coupling of 1-(3-bromophenyl)-3,3-difluoropyrrolidine demonstrates the reaction's tolerance for fluorinated motifs crucial to modern drug design. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can reliably access novel fluorinated arylamine building blocks. The protocols and insights provided herein serve as a comprehensive guide to facilitate the application of this powerful transformation in academic and industrial research settings.
References
-
D'Amico, D. C. et al. (2018). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1328. [Link]
-
Wikipedia (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ricci, A. et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4939. [Link]
-
Hesp, K. D., & Genovino, J. (2016). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]
-
Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Rayadurgam, J. et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(11), 2736-2794. [Link]
-
Chem-Station (2014). Buchwald-Hartwig Cross Coupling Reaction. Chem-Station. [Link]
-
Vonesh, M. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 263-270. [Link]
-
Chem Help ASAP (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]
-
Dorel, R., & Grugel, C. P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11041-11052. [Link]
-
Mykhailiuk, P. K. et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry, 28(19), e202200331. [Link]
-
ResearchGate (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry.... ResearchGate. [Link]
-
Mao, J. et al. (2016). Application of 2-Aryl Indenylphosphine Ligand in the Buchwald- Hartwig Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides. The Royal Society of Chemistry. [Link]
-
He, Y. et al. (2026). Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes. RSC Publishing. [Link]
-
ResearchGate (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Koenigs, R. M. et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(40), 17595-17599. [Link]
-
ResearchGate (2018). (PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]
-
Mao, J. et al. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Dalton Transactions, 47(26), 8690-8696. [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. ACS. [Link]
-
Schareina, T., & Zapf, A. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
The Organic Chemist (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. entegris.com [entegris.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Fluorinated Pharmaceutical Intermediates Using 1-(3-Bromophenyl)-3,3-difluoropyrrolidine
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound Focus: 1-(3-Bromophenyl)-3,3-difluoropyrrolidine (CAS: 1638604-76-8)
Introduction: The Strategic Value of gem-Difluoropyrrolidines
In contemporary medicinal chemistry, the incorporation of fluorine is a highly validated strategy to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Specifically, the gem-difluoromethylene ( −CF2− ) moiety has emerged as a privileged structural motif[1].
When integrated into a pyrrolidine ring, as seen in 1-(3-Bromophenyl)-3,3-difluoropyrrolidine , the dual fluorine atoms exert a profound electron-withdrawing inductive effect. This causality is twofold:
-
Basicity Modulation: The inductive effect significantly lowers the pKa of the adjacent pyrrolidine nitrogen. A less basic amine is less protonated at physiological pH, which directly increases the lipophilicity ( LogD ) and enhances passive membrane permeability[2].
-
Metabolic Shielding: The robust C-F bonds block cytochrome P450-mediated oxidative metabolism at the 3-position of the ring, a common liability in non-fluorinated pyrrolidines. Empirical studies have demonstrated that substituting standard piperidines or pyrrolidines with 3,3-difluoropyrrolidine can yield up to a 2- to 4-fold improvement in target binding affinity while simultaneously extending the compound's half-life[3].
Furthermore, the 3-bromophenyl substituent serves as an ideal, highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing rapid diversification into biaryl or aniline derivatives.
Strategic utility of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine in drug design.
Experimental Design & Mechanistic Rationale
The synthesis of advanced intermediates using 1-(3-Bromophenyl)-3,3-difluoropyrrolidine relies heavily on transition-metal catalysis. A critical advantage of this specific building block is that the reduced basicity of the difluorinated nitrogen prevents it from strongly coordinating to—and subsequently poisoning—the palladium catalyst.
However, the electron-withdrawing nature of the pyrrolidine ring slightly deactivates the phenyl ring via induction. To counteract this, catalyst systems with strong σ -donor ligands (e.g., XPhos, dppf) are required to accelerate the oxidative addition of the C-Br bond.
Quantitative Data: Optimization of Cross-Coupling
We evaluated several catalytic systems for the Suzuki-Miyaura coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with a model sterically hindered boronic acid. The data below highlights the necessity of bidentate ligands or bulky dialkylbiaryl phosphines for optimal conversion.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Source | Ligand | Base | Solvent System | Temp (°C) | Isolated Yield (%) |
| 1 | Pd(PPh3)4 (5 mol%) | None | Na2CO3 | Toluene/ H2O (4:1) | 90 | 45 |
| 2 | Pd(OAc)2 (5 mol%) | SPhos | K3PO4 | Toluene | 100 | 68 |
| 3 | Pd2(dba)3 (2.5 mol%) | XPhos | Cs2CO3 | 1,4-Dioxane | 100 | 88 |
| 4 | Pd(dppf)Cl2 (5 mol%) | None | K2CO3 | 1,4-Dioxane/ H2O (4:1) | 90 | 92 |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), the chemist can verify the success of each mechanistic step before proceeding, ensuring high fidelity in the final pharmaceutical intermediate.
Protocol A: Suzuki-Miyaura Biaryl Synthesis
Objective: Synthesis of 1-(4'-methoxy-[1,1'-biphenyl]-3-yl)-3,3-difluoropyrrolidine.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-(3-Bromophenyl)-3,3-difluoropyrrolidine ( 1.00 mmol , 262.1 mg ), 4-methoxyphenylboronic acid ( 1.20 mmol , 182.4 mg ), and K2CO3 ( 2.00 mmol , 276.4 mg ).
-
Catalyst Addition: Add Pd(dppf)Cl2⋅CH2Cl2 ( 0.05 mmol , 40.8 mg ).
-
Solvent Introduction: Inject degassed 1,4-Dioxane/ H2O ( 4:1 v/v , 5.0 mL ). Causality: Degassing is critical to prevent the homocoupling of the boronic acid mediated by dissolved oxygen.
-
Reaction: Heat the biphasic mixture to 90∘C with vigorous stirring for 4 hours.
-
In-Process Validation (LC-MS): Sample 5μL of the organic layer. The reaction is complete when the starting material peak ( m/z 262/264, 1:1 isotope pattern) is fully consumed, replaced by the product peak ( m/z 290 [M+H]+ ).
-
Workup: Cool to room temperature, dilute with EtOAc ( 15 mL ), and wash with brine ( 2×10 mL ). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Eluent: 0% to 15% EtOAc in Hexanes).
-
Final Validation: Verify via 19F NMR. The gem-difluoro group must appear as a distinct multiplet or AB quartet in the region of −104 to −110 ppm , confirming the structural integrity of the pyrrolidine ring post-coupling.
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of 4-(3-(3,3-difluoropyrrolidin-1-yl)phenyl)morpholine.
Step-by-Step Methodology:
-
Preparation: Inside a nitrogen-filled glovebox, combine 1-(3-Bromophenyl)-3,3-difluoropyrrolidine ( 1.00 mmol ), morpholine ( 1.50 mmol , 130.7 mg ), and sodium tert-butoxide ( NaOtBu , 1.50 mmol , 144.2 mg ) in a sealed vial.
-
Catalyst Assembly: Add Pd2(dba)3 ( 0.02 mmol , 18.3 mg ) and XPhos ( 0.04 mmol , 19.1 mg ). Causality: XPhos is selected because its bulky, electron-rich nature facilitates the reductive elimination of the amine while preventing competing β -hydride elimination.
-
Reaction: Dissolve in anhydrous Toluene ( 4.0 mL ), seal the vial, remove from the glovebox, and heat at 100∘C for 12 hours.
-
In-Process Validation (TLC): Elute a miniature TLC plate with 20% EtOAc/Hexanes. The starting bromide ( Rf≈0.6 ) should be replaced by a more polar, UV-active spot ( Rf≈0.3 ).
-
Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black, washing with CH2Cl2 . Concentrate and purify via reverse-phase HPLC (MeCN/ H2O with 0.1% TFA) if analytical purity ( >99% ) is required for biological assays.
Self-validating workflow for the synthesis of fluorinated intermediates.
Conclusion
1-(3-Bromophenyl)-3,3-difluoropyrrolidine is a highly versatile, bifunctional building block that bridges the gap between synthetic accessibility and advanced pharmacokinetic design. By utilizing robust palladium-catalyzed cross-coupling protocols, researchers can rapidly generate libraries of fluorinated biaryls and anilines. The self-validating methodologies provided ensure high chemical fidelity, preventing downstream failures in the drug development pipeline.
References
- Title: 3,3-Difluoropyrrolidine hydrochloride | CAS 163457-23-6 - Ossila (Citing: Application of fluorine in medicinal chemistry, E. Gillis et al., J. Med. Chem., 2015)
- Source: PMC (PubMed Central)
- Title: gem-Difluorinated Amines for Drug Design Source: Enamine URL
Sources
Introduction: The Strategic Value of the 3,3-Difluoropyrrolidine Moiety in Modern Drug Discovery
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-(3-Bromophenyl)-3,3-difluoropyrrolidine
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern molecular design. The 3,3-difluoropyrrolidine scaffold has emerged as a particularly valuable motif. The gem-difluoro group imparts unique physicochemical properties, including enhanced metabolic stability, altered lipophilicity, and modulation of the pKa of the basic nitrogen atom, which can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] This makes derivatives of 3,3-difluoropyrrolidine highly sought-after building blocks in the development of novel therapeutics.[4][5]
This application note provides a detailed guide to leveraging the synthetic potential of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine. The aryl bromide handle serves as a versatile anchor point for a suite of powerful palladium-catalyzed cross-coupling reactions. These Nobel Prize-winning transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide a robust and predictable platform for carbon-carbon and carbon-nitrogen bond formation, enabling the rapid generation of diverse chemical libraries for drug discovery and development.[6][7][8][9][10]
Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies a common catalytic cycle, a sequence of elementary steps that orchestrates the precise assembly of the final product.[11][12] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
1.1 The General Catalytic Cycle
The process is generally understood to involve three key stages:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine. This step oxidizes the palladium center from Pd(0) to Pd(II) and is often the rate-determining step of the entire cycle.[6][12][13] The reactivity order for halides is typically I > Br > OTf >> Cl.[11]
-
Transmetalation / Coordination & Deprotonation:
-
In Suzuki and Sonogashira couplings, the coupling partner (an organoboron or organocopper/alkyne species, respectively) transfers its organic group to the Pd(II) center in a step called transmetalation.[7][13]
-
In the Buchwald-Hartwig amination , the amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[14]
-
-
Reductive Elimination: The two organic fragments bound to the palladium center couple to form the new C-C or C-N bond, releasing the final product. This step reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[6][14]
1.2 The Indispensable Role of Ligands and Bases
The success of a cross-coupling reaction is critically dependent on the choice of ligands and base.
-
Ligands: Typically bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), ligands play a multifaceted role.[15][16] They stabilize the palladium catalyst, and their electronic properties influence the rate of oxidative addition, while their steric bulk facilitates the final reductive elimination step.[12][16][17] The appropriate ligand can dramatically expand the substrate scope and allow for milder reaction conditions.[18]
-
Bases: The base is not a passive spectator. In Suzuki reactions, it activates the organoboron reagent to facilitate transmetalation.[19] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the amine precursor.[14][20][21] For Sonogashira couplings, an amine base like triethylamine or diisopropylamine is typically used.[22][23]
Part 2: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
2.1 Overview and Application
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[8][10][24][25] This protocol details the coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with an arylboronic acid.
2.2 Reaction Mechanism
The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The boronic acid is activated by the base to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the biaryl product and regenerates the Pd(0) catalyst.[6][26]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
2.3 Key Experimental Parameters
| Parameter | Recommended Reagents & Conditions | Purpose |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | Stabilizes catalyst, promotes oxidative addition and reductive elimination. |
| Boronic Acid/Ester | Arylboronic acid, Arylboronic acid pinacol ester | Source of the aryl coupling partner. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[19] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF | Solubilizes reagents and facilitates the reaction. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
| Typical Yield | 75 - 95% |
2.4 Detailed Experimental Protocol
-
Model Reaction: Coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with 4-methoxyphenylboronic acid.
-
Reagents:
-
1-(3-Bromophenyl)-3,3-difluoropyrrolidine (1.0 mmol, 262 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 1-(3-Bromophenyl)-3,3-difluoropyrrolidine, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times) to establish an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Part 3: Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
3.1 Overview and Application
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, a transformation of immense importance in synthesizing pharmaceuticals and materials.[14][20] This protocol outlines the coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with a primary or secondary amine.
3.2 Reaction Mechanism
Similar to other cross-couplings, the cycle starts with oxidative addition.[14] The amine then coordinates to the Pd(II) complex. A strong base deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the aryl amine product and regenerates the Pd(0) catalyst.[14]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
3.3 Key Experimental Parameters
| Parameter | Recommended Reagents & Conditions | Purpose |
| Palladium Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, t-BuXPhos, BrettPhos | Bulky, electron-rich ligands are crucial for difficult couplings.[27] |
| Amine | Primary or secondary alkyl/aryl amines, heterocycles | Nitrogen nucleophile. |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic base for deprotonation. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 110 °C | Reaction temperature depends on substrate reactivity. |
| Typical Yield | 70 - 95% |
3.4 Detailed Experimental Protocol
-
Model Reaction: Coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with morpholine.
-
Reagents:
-
1-(3-Bromophenyl)-3,3-difluoropyrrolidine (1.0 mmol, 262 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
XPhos (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add 1-(3-Bromophenyl)-3,3-difluoropyrrolidine and a magnetic stir bar.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene and morpholine via syringe under an argon atmosphere.
-
Place the reaction in a preheated oil bath at 100 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography (silica gel, e.g., hexane/ethyl acetate gradient).
-
Part 4: Sonogashira Coupling: Assembling C(sp²)-C(sp) Bonds
4.1 Overview and Application
The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that are key intermediates in the synthesis of complex natural products, pharmaceuticals, and organic materials.[22][28]
4.2 Reaction Mechanism
The Sonogashira reaction follows a dual catalytic cycle.[22] The palladium cycle mirrors the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive and facilitates the transmetalation of the alkynyl group to the palladium(II) center.[22][23] Copper-free versions are also common, though they may require different conditions.[28]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
4.3 Key Experimental Parameters
| Parameter | Recommended Reagents & Conditions | Purpose |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Forms copper acetylide to facilitate transmetalation. |
| Ligand | Triphenylphosphine (PPh₃) or other phosphines | Stabilizes the palladium catalyst. |
| Alkyne | Terminal Alkynes | The C(sp) coupling partner. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as a base and often as the solvent. |
| Solvent | THF, DMF, or neat amine base | Anhydrous conditions are preferred. |
| Temperature | Room Temperature to 60 °C | Often proceeds under mild conditions. |
| Typical Yield | 70 - 90% |
4.4 Detailed Experimental Protocol
-
Model Reaction: Coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with phenylacetylene.
-
Reagents:
-
1-(3-Bromophenyl)-3,3-difluoropyrrolidine (1.0 mmol, 262 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)
-
Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (TEA) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 1-(3-Bromophenyl)-3,3-difluoropyrrolidine, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with argon (repeat 3 times).
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 8-24 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, e.g., hexane/ethyl acetate gradient).
-
Part 5: General Workflow and Product Analysis
A systematic approach is key to successfully executing these protocols and characterizing the resulting products.
5.1 General Experimental Workflow
Caption: A generalized workflow for cross-coupling and analysis.
5.2 Product Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compounds.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the molecular structure. The appearance of new signals in the aromatic region and the disappearance of the starting boronic acid or alkyne protons are key indicators. The distinct signal pattern from the gem-difluoro group in ¹⁹F NMR provides a clear diagnostic handle.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the final product, verifying that the desired transformation has occurred.
-
Chromatography: Techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) are used to assess the purity of the final compound.[29]
Conclusion
1-(3-Bromophenyl)-3,3-difluoropyrrolidine is a highly valuable and versatile building block for medicinal chemistry and drug discovery programs. Its utility is unlocked through the application of robust and well-understood palladium-catalyzed cross-coupling reactions. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently and efficiently synthesize a vast array of novel chemical entities, accelerating the journey from initial concept to innovative therapeutic candidates.
References
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Royal Society of Chemistry. [Link]
-
Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. (2025). ACS Publications. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. (n.d.). National Institutes of Health. [Link]
-
Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes. (n.d.). ResearchGate. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Université de Lyon. [Link]
-
Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. (n.d.). ChemRxiv. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. (2015). ACS Publications. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. (n.d.). ResearchGate. [Link]
-
Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). Sci-Hub. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). National Institutes of Health. [Link]
-
Suzuki Coupling. (n.d.). Cambridge University Press. [Link]
-
Cross-coupling reactions – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Coupling Mechanism. (2022). YouTube. [Link]
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). OA Monitor Ireland. [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (n.d.). MDPI. [Link]
-
Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? (2021). ACS Publications. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Institutes of Health. [Link]
Sources
- 1. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. 3,3-Difluoropyrrolidine 97 163457-23-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thermofishersci.in [thermofishersci.in]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. theses.enscm.fr [theses.enscm.fr]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 25. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective Lithiation and Electrophile Trapping of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine
Executive Summary
The incorporation of fluorinated heterocycles into molecular scaffolds is a highly effective strategy in drug discovery. This application note details the regioselective lithiation of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine via halogen-metal exchange, followed by electrophile trapping. Designed for medicinal chemists and process scientists, this self-validating protocol outlines the mechanistic causality behind the reaction conditions, ensuring high-yielding generation of functionalized bioisosteres.
Mechanistic Rationale & E-E-A-T Principles
The Role of the 3,3-Difluoropyrrolidine Motif
The gem-difluoro group in 3,3-difluoropyrrolidine serves as a premier bioisostere for morpholine or piperidine rings[1]. The strong electron-withdrawing nature of the fluorine atoms significantly lowers the basicity of the pyrrolidine nitrogen—shifting the pKa from ~11.3 (unsubstituted pyrrolidine) to ~7.5[2]. This reduction in basicity enhances metabolic stability, reduces off-target hERG liabilities, and improves cellular membrane permeability[1].
Causality in Halogen-Metal Exchange
Derivatizing the 3-bromophenyl handle relies on a rapid halogen-metal exchange, a methodology pioneered by Gilman and Parham[3][4].
-
Reagent Selection (n-BuLi): While isopropylmagnesium chloride can facilitate milder exchanges, n-butyllithium (n-BuLi) is selected here due to its superior kinetics at cryogenic temperatures. The driving force is the thermodynamic stability of the resulting sp²-hybridized aryllithium species compared to the sp³-hybridized n-BuLi[4].
-
Cryogenic Control (-78 °C): Strict temperature control is non-negotiable. If the internal temperature rises above -60 °C, the highly reactive aryllithium intermediate will undergo unwanted Wurtz-Fittig-type coupling with the 1-bromobutane byproduct or abstract a proton from the solvent[3].
-
Solvent Dynamics: Anhydrous Tetrahydrofuran (THF) is mandatory. The oxygen atoms in THF coordinate with the lithium cation, breaking down the n-BuLi hexamers into highly reactive dimers and tetramers, thereby accelerating the exchange rate.
Experimental Workflow
Workflow for the regioselective lithiation and electrophile trapping of the pyrrolidine substrate.
Step-by-Step Experimental Protocol
Safety Precautions: n-BuLi is highly pyrophoric. All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and Schlenk techniques.
Phase 1: System Preparation
-
Purge System: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).
-
Substrate Dissolution: Dissolve 1-(3-Bromophenyl)-3,3-difluoropyrrolidine (1.0 equiv, e.g., 5.0 mmol) in anhydrous, inhibitor-free THF to achieve a 0.2 M concentration.
Phase 2: Halogen-Metal Exchange
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.
-
Lithiation: Using a syringe pump, add n-BuLi (1.05–1.10 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Critical Technique: Direct the flow down the inner wall of the flask to pre-cool the reagent before it contacts the reaction mixture, preventing localized heating.
-
Maturation: Stir the mixture at -78 °C for 30 minutes to ensure complete halogen-metal exchange.
Phase 3: Self-Validation (In-Process Quality Control)
-
D₂O Quench Check: Before committing high-value electrophiles, withdraw a 0.1 mL aliquot using a dry syringe and immediately quench it into a vial containing 0.5 mL of D₂O. Extract with 1 mL of Ethyl Acetate and analyze via LC-MS. The dominant presence of the deuterium-incorporated mass[M+D]⁺ confirms successful lithiation. If the starting material [M+H]⁺ remains, verify the titer of the n-BuLi.
Phase 4: Electrophile Trapping
-
Addition: Add the selected anhydrous electrophile (1.2–2.0 equiv) dropwise. (Note: For carboxylation, bubble anhydrous CO₂ gas directly into the solution via a needle, or pour the reaction mixture onto a large excess of crushed, dry ice).
-
Reaction Progression: Maintain the reaction at -78 °C for 1 hour. Slowly remove the cooling bath and allow the system to warm to room temperature over 1–2 hours.
Phase 5: Quench & Workup
-
Quench: Terminate the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target compound.
Electrophile Scope & Quantitative Data
The aryllithium intermediate generated from 1-(3-Bromophenyl)-3,3-difluoropyrrolidine exhibits excellent nucleophilicity. The table below summarizes optimized conditions and expected yields for common electrophilic traps.
| Electrophile | Equivalents | Target Functional Group | Reaction Time | Expected Yield |
| N,N-Dimethylformamide (DMF) | 1.5 | Aldehyde (Formylation) | 1 h at -78 °C → RT | 80–85% |
| Carbon Dioxide (CO₂) | Excess | Carboxylic Acid | 30 min at -78 °C → RT | 75–80% |
| N-Methoxy-N-methylacetamide | 1.2 | Methyl Ketone | 2 h at -78 °C → RT | 70–75% |
| Benzaldehyde | 1.2 | Secondary Alcohol | 1 h at -78 °C → RT | 85–90% |
Troubleshooting Guide
-
Issue: Low yield of the target product; high recovery of the protonated byproduct (1-phenyl-3,3-difluoropyrrolidine).
-
Cause: Introduction of moisture into the system, or degraded n-BuLi.
-
Solution: Titrate the n-BuLi prior to use using diphenylacetic acid. Ensure THF is freshly passed through activated alumina columns.
-
-
Issue: Formation of butyl-substituted aryl byproduct.
-
Cause: Wurtz-Fittig coupling due to localized heating during n-BuLi addition.
-
Solution: Decrease the addition rate of n-BuLi and monitor the internal temperature with a cryogenic thermocouple to ensure it does not rise above -70 °C.
-
References
-
Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams Source: The College of New Jersey (TCNJ) Journal of Student Scholarship URL: [Link]
-
Title: Selective Halogen-Lithium Exchange Reactions of 2-(2'-Halophenyl)ethyl Halides Source: Organic Syntheses URL: [Link]
Sources
Overcoming solubility issues of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected physical behavior when working with heavily halogenated building blocks.
Solvation is not merely a physical constant; it is a dynamic thermodynamic interplay between your target molecule and the solvent matrix. Below is our definitive troubleshooting guide and FAQ for overcoming the unique solubility challenges presented by 1-(3-Bromophenyl)-3,3-difluoropyrrolidine .
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why does 1-(3-Bromophenyl)-3,3-difluoropyrrolidine exhibit such atypical solubility profiles compared to standard aryl pyrrolidines? A: The solubility paradox of this compound stems from its structural dichotomy. The 3-bromophenyl group is highly lipophilic and dense, which naturally rejects highly polar protic solvents like water or cold alcohols. Conversely, the 3,3-difluoro substitution introduces a massive local dipole moment. Fluorination drastically alters the physicochemical properties and lipophilicity of organic molecules[1].
Furthermore, the highly electronegative fluorine atoms pull electron density away from the pyrrolidine nitrogen via the inductive (-I) effect. This severely reduces the amine's basicity, meaning you cannot simply dissolve this compound in dilute aqueous acids via protonation, a common trick used for standard amines. The strong dipole-dipole interactions between the difluoropyrrolidine moieties cause the molecules to pack tightly in a crystal lattice, making it stubbornly insoluble in purely non-polar aliphatic solvents (like hexanes) that lack the dielectric strength to disrupt these intermolecular forces.
Q: My compound precipitates during low-temperature halogen-metal exchange (e.g., n-BuLi at -78°C). How do I prevent this? A: At cryogenic temperatures, the solubility limit of this compound in pure Tetrahydrofuran (THF) drops drastically, leading to crystallization. The Fix: Transition to a co-solvent system. Using a 1:1 mixture of THF and Toluene depresses the freezing point of the matrix and enhances the solvation of the lipophilic bromophenyl ring. Additionally, introducing a Lewis basic additive like TMEDA (Tetramethylethylenediamine) not only accelerates the lithiation kinetics but also disrupts organolithium aggregates, keeping the intermediate fully solvated.
Q: What are the optimal solvent systems for high-temperature Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) with this aryl bromide? A: Cross-coupling reactions require high temperatures to overcome activation energy barriers, which works to your advantage thermodynamically. Solubility in organic solvents is highly temperature-dependent; elevating the temperature in moderately polar solvents significantly increases the dissolution of complex, heavy heterocycles[2]. The Fix: Utilize moderately polar, aprotic solvents with high boiling points. 1,4-Dioxane, DMF, or DMSO are ideal. They provide enough polarity to stabilize the transition metal complexes while possessing the thermal capacity to completely disrupt the compound's crystal lattice.
Part 2: Quantitative Solvent Selection Matrix
To streamline your experimental design, utilize the following validated solvent matrix. These recommendations balance the dielectric constant ( ε ) of the solvent with the specific mechanistic demands of your reaction.
| Reaction Type | Recommended Solvent(s) | Dielectric Constant ( ε ) | Mechanistic Rationale |
| Cryogenic Lithiation | THF : Toluene (1:1) + TMEDA | ~4.8 (Mixed) | Toluene disrupts THF freezing at -78°C; TMEDA deaggregates intermediates. |
| Pd-Catalyzed Cross-Coupling | 1,4-Dioxane or DMF | 2.2 (Dioxane), 36.7 (DMF) | High boiling points allow thermal disruption of the crystal lattice. |
| Nucleophilic Substitution ( SNAr ) | DMSO or NMP | 46.7 (DMSO) | High polarity stabilizes charged transition states; excellent solvation of polar-lipophilic molecules. |
| Aqueous Workup / Extraction | EtOAc or DCM | 6.0 (EtOAc), 8.9 (DCM) | Prevents emulsion formation common with fluorinated aromatics; selectively partitions the organic target[3]. |
Part 3: Standardized Dissolution & Solvation Validation Workflow
Do not rely on visual estimation alone when preparing standard solutions or reaction mixtures. Follow this self-validating protocol to ensure complete solvation before adding expensive catalysts or reagents.
Step 1: Gravimetric Pre-Screening Weigh exactly 10.0 mg of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine into a tared 2 mL clear glass HPLC vial.
Step 2: Incremental Solvation Using a positive displacement pipette, add your primary solvent (e.g., THF) in 100 µL aliquots. Vortex vigorously for 30 seconds after each addition. Record the exact volume required to achieve visual clarity.
Step 3: Thermal Stress Testing Place the sealed vial into a reaction block set to your target experimental temperature (e.g., a -78°C dry ice/acetone bath, or an 80°C heating block) and equilibrate for 15 minutes.
Step 4: Validation via Tyndall Effect (Critical Step) In a darkened hood, shine a laser pointer directly through the vial. If the beam path is visible (light scattering), micro-precipitates or colloidal aggregates are present, meaning the compound is not fully dissolved.
Step 5: Co-Solvent Titration If the Tyndall effect is observed at low temperatures, titrate in a secondary lipophilic solvent (e.g., Toluene) in 5% v/v increments, vortexing between additions, until the laser beam path completely disappears. Your solvent system is now validated for the reaction.
Part 4: Solvation Troubleshooting Decision Tree
Decision tree for troubleshooting solvation of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine.
References
- Contemporary synthetic strategies in organofluorine chemistry.Chinese Academy of Sciences (cas.cn).
- Solubility of Organic Compounds.University of Calgary (ucalgary.ca).
- Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures.ResearchGate.
- A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis.National Institutes of Health (nih.gov).
Sources
Technical Support Center: Minimizing Side Reactions in 1-(3-Bromophenyl)-3,3-difluoropyrrolidine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine . This guide is designed for researchers and drug development professionals seeking to optimize the carbon-nitrogen (C–N) cross-coupling of 3,3-difluoropyrrolidine with 1-bromo-3-iodobenzene.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind reaction failures and provide a self-validating framework to eliminate over-amination, debromination, and defluorination.
Mechanistic Pathway & Logical Branching
The most strategic route to 1-(3-Bromophenyl)-3,3-difluoropyrrolidine is the chemoselective Buchwald-Hartwig amination[1]. The critical challenge is achieving complete conversion at the C–I bond while preserving the C–Br bond for downstream functionalization. Failure to control the catalytic cycle leads to branching into unproductive side reactions.
Logical pathway of chemoselective C-N coupling vs. competing side reactions.
Troubleshooting Matrix: Quantitative Optimization Data
To establish a baseline for your optimizations, review the following quantitative data summarizing how different reaction parameters influence chemoselectivity and side-product formation.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Target Yield (%) | Bis-Coupling (%) | Debromination (%) |
| Pd₂(dba)₃ / PPh₃ | NaOtBu | Toluene | 100 | 35% | 42% | 18% |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 58% | 25% | 12% |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 80 | 78% | 8% | 9% |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 80 | >92% | <2% | <1% |
Data Interpretation: The combination of a bulky, electron-rich biaryl phosphine (RuPhos) and a mild inorganic base (Cs₂CO₃) at a strictly controlled temperature (80 °C) is mandatory to suppress side reactions[2].
FAQs: Addressing Specific Side Reactions
Q1: Why am I seeing significant formation of 1,3-bis(3,3-difluoropyrrolidin-1-yl)benzene (over-amination)?
Causality: While the general order of reactivity for oxidative addition is Ar–I > Ar–Br[2], an overly active catalyst at high temperatures (>90 °C) will begin inserting into the C–Br bond of your newly formed product. This loss of chemoselectivity is exacerbated if you use an excess of the amine. Solution:
-
Ligand Selection: Switch to RuPhos or Xantphos. These ligands create a highly sterically demanding environment around the Pd center, which readily accepts the less sterically hindered C–I bond but rejects the more hindered C–Br bond of the mono-coupled product.
-
Stoichiometry: Strictly limit 3,3-difluoropyrrolidine to 1.05 equivalents.
Q2: My GC-MS shows a peak corresponding to 1-phenyl-3,3-difluoropyrrolidine. What causes this debromination?
Causality: Hydrodehalogenation (debromination) is an unproductive side reaction that competes directly with reductive elimination. It occurs when the palladium-amide intermediate undergoes β-hydride elimination (utilizing the protons on the pyrrolidine ring) to yield an imine and a Pd-hydride species, which subsequently reductively eliminates the debrominated arene[3]. Solution: You must accelerate the rate of reductive elimination so that it outcompetes β-hydride elimination. Bulky biaryl phosphines (like RuPhos or BrettPhos) force the aryl and amine groups into close proximity on the Pd center, dramatically increasing the rate of reductive elimination. Additionally, ensure strictly anhydrous conditions, as trace water can act as a hydride source.
Q3: I am observing decomposition and potential defluorination of the 3,3-difluoropyrrolidine ring. How can I prevent this?
Causality: The gem-difluoro group is generally robust, but strong alkoxide bases like NaOtBu (pKaH ≈ 19) can trigger decomposition or E1cB-like defluorination pathways in sensitive substrates[2]. Solution: Replace NaOtBu with a milder base such as Cs₂CO₃. While Cs₂CO₃ is less soluble in toluene, the heterogeneous nature of the base actually provides a slow, controlled deprotonation of the amine, preventing transient spikes in nucleophilicity that lead to degradation.
Validated Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.
Objective: Chemoselective synthesis of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine (>90% yield, <2% side reactions). Scale: 10.0 mmol
Step-by-Step Methodology:
-
Catalyst Pre-Activation (Validation Checkpoint 1):
-
In an argon-filled glovebox, combine Pd₂(dba)₃ (0.10 mmol, 1 mol% Pd) and RuPhos (0.22 mmol, 2.2 mol%) in 10 mL of anhydrous toluene. Stir at room temperature for 15 minutes.
-
Causality: Pre-forming the active L–Pd(0) complex prevents unligated Pd from indiscriminately inserting into the C–Br bond.
-
Validation: The solution must transition from a dark purple/red suspension to a deep, homogeneous burgundy solution, indicating successful ligand exchange.
-
-
Substrate Addition:
-
To the active catalyst solution, add 1-bromo-3-iodobenzene (10.0 mmol, 1.0 equiv), followed by 3,3-difluoropyrrolidine hydrochloride (10.5 mmol, 1.05 equiv) and finely milled anhydrous Cs₂CO₃ (25.0 mmol, 2.5 equiv). Add an additional 40 mL of anhydrous toluene (final concentration 0.2 M).
-
Causality: Using the hydrochloride salt of the amine with Cs₂CO₃ ensures a slow release of the free amine, minimizing defluorination risks.
-
-
Controlled Heating:
-
Seal the reaction vessel, remove it from the glovebox, and heat in an oil bath set strictly to 80 °C.
-
Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for C–I oxidative addition while remaining safely below the threshold for C–Br insertion[2].
-
-
In-Process Monitoring (Validation Checkpoint 2):
-
After 4 hours, pull a 50 µL aliquot under positive argon pressure. Dilute with 1 mL EtOAc, filter through a short Celite/silica plug, and analyze via GC-MS.
-
Validation: The reaction is complete when the m/z 282 (1-bromo-3-iodobenzene) disappears. You must verify the absence of m/z 310 (bis-coupled product) and m/z 183 (debrominated product). Do not quench until the C–I conversion is confirmed complete.
-
-
Workup & Purification:
-
Cool to room temperature, dilute with EtOAc (50 mL), and wash with deionized water (2 x 50 mL). Extract the aqueous layer once with EtOAc (25 mL).
-
Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to isolate the pure product as a pale yellow oil.
-
References
- Source: wikipedia.
- Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12)
- Source: wuxiapptec.
Sources
A Comparative Guide to the Reactivity of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine and 1-(4-Bromophenyl)-3,3-difluoropyrrolidine
Executive Summary
In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are indispensable tools for modulating the physicochemical properties of drug candidates, such as metabolic stability, lipophilicity, and basicity.[1][2] The 3,3-difluoropyrrolidine moiety, in particular, has emerged as a valuable building block.[3] When appended to a brominated phenyl ring, it creates a versatile intermediate primed for diversification through cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two common regioisomers: 1-(3-bromophenyl)-3,3-difluoropyrrolidine and 1-(4-bromophenyl)-3,3-difluoropyrrolidine.
Our analysis, supported by foundational chemical principles and representative experimental data, demonstrates that 1-(4-bromophenyl)-3,3-difluoropyrrolidine generally exhibits higher reactivity and affords cleaner conversions in palladium-catalyzed cross-coupling reactions . This is primarily due to the reduced steric hindrance at the para-position and more favorable electronic stabilization of intermediates during the catalytic cycle. The meta-isomer, while a viable substrate, often requires more optimized conditions to achieve comparable yields, and its reactivity is more nuanced by the interplay of electronic directing effects.
Introduction: The Strategic Value of Fluorinated N-Aryl Pyrrolidines
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[4][5] Its nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the ring itself can improve aqueous solubility.[5] The introduction of geminal fluorine atoms at the C3 position offers distinct advantages:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism.[2]
-
Modulation of Basicity (pKa): The powerful electron-withdrawing effect of the two fluorine atoms significantly lowers the basicity of the pyrrolidine nitrogen. The pKa of 3,3-difluoropyrrolidine is approximately 7.5, which is considerably lower than that of pyrrolidine (pKa ~11.3).[6] This tuning of pKa is critical for optimizing drug-receptor interactions and pharmacokinetic profiles.
-
Conformational Control: Fluorine substitution can influence the puckering of the pyrrolidine ring, which can be crucial for binding to biological targets.[4]
The bromo-functionalized phenyl group serves as a synthetic handle for building molecular complexity, primarily through palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7][8] The choice between the meta- and para-isomer is therefore a critical decision in the design of a synthetic route.
Theoretical Underpinnings of Reactivity: An Electronic and Steric Analysis
The difference in reactivity between the meta- and para-isomers is not accidental; it is governed by fundamental electronic and steric effects.
Electronic Effects
Two key substituents on the aromatic ring dictate its electronic landscape: the bromine atom and the 1-(3,3-difluoropyrrolidinyl) group.
-
Bromine: Acts as an electron-withdrawing group through induction (-I effect) due to its electronegativity, but a weak electron-donating group through resonance (+R effect) via its lone pairs. Overall, halogens are considered deactivating but ortho-, para-directing for electrophilic aromatic substitution.[9][10]
-
1-(3,3-difluoropyrrolidinyl) Group: The nitrogen atom's lone pair can donate into the phenyl ring's π-system, making it a resonance-donating group (+R effect) and an ortho-, para-director.[11] However, the potent inductive effect of the two fluorine atoms withdraws electron density from the nitrogen, significantly attenuating its donating ability compared to a non-fluorinated pyrrolidine. This makes the group less activating than a typical dialkylamino substituent.
The interplay of these effects influences the electron density at the carbon atom of the C-Br bond, which is crucial for the rate-determining oxidative addition step in palladium catalysis.[8] For the para-isomer, the nitrogen's lone pair can directly delocalize to the carbon bearing the bromine, which can influence the stability of intermediates in the catalytic cycle. In the meta-isomer, this direct resonance interaction is absent.
Caption: Resonance effects in meta- and para-isomers.
Steric Effects
Steric hindrance plays a significant role in the approach of the bulky palladium catalyst to the C-Br bond.
-
1-(4-Bromophenyl)-3,3-difluoropyrrolidine: The para-position is sterically unencumbered. The bromine atom is fully exposed, allowing for easier access by the palladium catalyst complex.
-
1-(3-Bromophenyl)-3,3-difluoropyrrolidine: The bromine atom is flanked by a hydrogen atom and a C-C bond within the ring. While not severely hindered, the adjacent pyrrolidinyl group, especially with its potential conformational orientations, can create more steric bulk in the vicinity of the C-Br bond compared to the para-isomer.
This difference in steric accessibility directly impacts the kinetics of the oxidative addition step, generally favoring the para-isomer.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
The theoretical differences manifest in practical laboratory outcomes. The para-isomer consistently proves to be the more reactive and reliable substrate across a range of common C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. When comparing the two isomers, the para-substituted compound typically provides higher yields in shorter reaction times or under milder conditions.
Caption: General workflow for Suzuki-Miyaura coupling.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Reaction
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1-(4-Bromophenyl)-3,3-difluoropyrrolidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 85 °C / 4 h | 92% |
| 1-(3-Bromophenyl)-3,3-difluoropyrrolidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 85 °C / 4 h | 78% |
| 1-(3-Bromophenyl)-3,3-difluoropyrrolidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 °C / 12 h | 89% |
Data is representative and based on established reactivity trends for para- vs. meta-substituted aryl bromides.[12][13]
Analysis: The para-isomer reacts more efficiently, providing a high yield under standard conditions. The meta-isomer requires more forcing conditions (higher temperature, longer time, or increased catalyst loading) to achieve a comparable yield, reflecting its lower intrinsic reactivity.
Buchwald-Hartwig Amination
This reaction is crucial for synthesizing arylamines, a common motif in pharmaceuticals. The reactivity trend observed in Suzuki couplings holds true for C-N bond formation. The choice of ligand is particularly critical in these reactions.[7][14]
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1-(4-Bromophenyl)-3,3-difluoropyrrolidine | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 °C / 6 h | 95% |
| 1-(3-Bromophenyl)-3,3-difluoropyrrolidine | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 °C / 16 h | 85% |
Data is representative and based on established reactivity patterns.[14][15]
Analysis: The C-Br bond at the para-position undergoes oxidative addition more readily, leading to a faster and more complete reaction. The meta-isomer's sluggishness can sometimes lead to catalyst decomposition or side reactions over extended reaction times, although modern, highly active ligands like XPhos can often overcome this inherent difference.[14]
Detailed Experimental Protocols
To provide actionable insights, we present a detailed protocol for a Suzuki-Miyaura coupling reaction. The procedure highlights the practical adjustments that may be needed when working with the less reactive meta-isomer.
Protocol: Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)-3,3-difluoropyrrolidine with 4-Methoxyphenylboronic Acid
Caption: Experimental workflow for the Suzuki-Miyaura protocol.
Materials:
-
1-(4-Bromophenyl)-3,3-difluoropyrrolidine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Bromophenyl)-3,3-difluoropyrrolidine (e.g., 260 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous K₂CO₃ (345 mg, 2.5 mmol).
-
Inerting: Seal the flask with a rubber septum, and attach it to a manifold. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Degas the 1,4-dioxane and deionized water by bubbling nitrogen through them for 20 minutes. Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe. Finally, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol) under a positive flow of nitrogen.
-
Reaction: Attach a condenser to the flask, and place it in a preheated oil bath at 85 °C. Stir the mixture vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Note for 1-(3-Bromophenyl)-3,3-difluoropyrrolidine: For this less reactive isomer, it is recommended to increase the reaction temperature to 100 °C and extend the reaction time to 12-16 hours. If the conversion is still incomplete, the catalyst loading may be increased to 5 mol%.
Conclusion and Strategic Recommendations
The positional isomerism of the bromine atom on the phenyl ring of 1-(aryl)-3,3-difluoropyrrolidines has a profound and predictable impact on their chemical reactivity.
-
1-(4-Bromophenyl)-3,3-difluoropyrrolidine is the superior substrate for palladium-catalyzed cross-coupling reactions. Its sterically accessible and electronically favorable nature ensures faster reactions, higher yields, and milder conditions, making it the preferred building block for efficient and scalable syntheses.
-
1-(3-Bromophenyl)-3,3-difluoropyrrolidine remains a valuable, albeit more challenging, substrate. Researchers should anticipate the need for more forcing conditions, longer reaction times, and potentially higher catalyst loadings. Careful optimization of ligand and base systems is often necessary to achieve satisfactory outcomes.
For drug development professionals engaged in library synthesis or process development, the choice is clear: prioritize the para-isomer for route scouting and initial scale-up activities to maximize efficiency and minimize process optimization time. The meta-isomer should be reserved for instances where the specific substitution pattern is a non-negotiable element of the target molecule's design.
References
- Jurica, J., et al. (2017). A series of G-protein coupled receptor 40 (GRP40) agonists. Molecules, 22(12), 2093. [Link not available from search, referencing general knowledge on pyrrolidine scaffolds]
-
Tian, G., et al. (2008). Palladium(ii)-catalyzed ring enlargement of 2-(arylmethylene)cyclopropylcarbinols: strong effect of substituent electronic nature on the reaction pathway. Chemical Communications, (23), 2668-2670. [Link]
-
Scribd. (n.d.). Substituent Effects on Aromatic Rings. Retrieved from a general educational resource on organic chemistry. [Link]
-
Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84. [Link]
-
La Salle University. (n.d.). Substituent Effects. Retrieved from an educational resource on organic chemistry. [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Angewandte Chemie International Edition, 60(10), 5068-5077. [Link]
-
Mezzetta, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5519. [Link]
-
Chemistry LibreTexts. (2026, February 16). Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
YouTube. (2011, September 6). Substituent Effects in Aromatic Substitution I. [Link]
-
ResearchGate. (2018, July 18). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]
-
ResearchGate. (2023). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. [Link]
-
O'Hagan, D. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 2387-2403. [Link]
-
ResearchGate. (n.d.). Double amination reaction of 3‐bromo‐4‐(2‐bromophenyl)pyridine 47 using 1,5‐diaminopyridine 51 or benzidine 49. [Link]
-
Murai, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 5953-5957. [Link]
-
Frank, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 57(49), 5489-5492. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
PubChem. (n.d.). 1-(4-Bromophenyl)pyrrolidine. [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
D’Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
PubChem. (n.d.). 3,3-Difluoropyrrolidine. [Link]
- Google Patents. (n.d.). WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
-
Wang, Y., et al. (2019). Synthesis of oxindole fused 1,3-oxazepanes via hydride transfer initiated ring expansion of pyrrolidine. Organic Chemistry Frontiers, 6(15), 2733-2737. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www1.lasalle.edu [www1.lasalle.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Navigating Metabolic Hurdles: A Comparative Guide to 3,3-Difluoropyrrolidine vs. Standard Pyrrolidine Analogs
In my tenure as a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I have frequently encountered the metabolic liabilities of the pyrrolidine ring. While pyrrolidine is a ubiquitous and highly effective pharmacophore in medicinal chemistry, its electron-rich nature makes it a prime target for cytochrome P450 (CYP)-mediated oxidative metabolism.
To circumvent rapid degradation, the strategic incorporation of fluorine—specifically the gem-difluoro substitution at the 3-position—has emerged as a masterclass in bioisosteric replacement. This guide provides an objective, data-driven comparison of 3,3-difluoropyrrolidine against standard pyrrolidine, detailing the physicochemical causality behind its enhanced metabolic stability and the self-validating experimental frameworks we use to quantify these properties.
The Mechanistic Rationale: Beyond Bond Strength
Typically, the enhanced stability of fluorinated compounds is oversimplified as a byproduct of the strong C–F bond (105–126 kcal/mol) replacing a weaker C–H bond (~105 kcal/mol)[1]. However, physical organic chemistry dictates a much more complex reality[2]. The metabolic shielding effect of 3,3-difluoropyrrolidine is driven by two primary mechanisms:
-
Inductive pKa Modulation & Affinity Perturbation: The gem-difluoro substitution exerts a profound inductive electron-withdrawing effect, reducing the nucleophilicity of the pyrrolidine nitrogen by more than 3 log units[2]. Consequently, the basic pKa drops from ~11.27 in standard pyrrolidine to ~7.5 in 3,3-difluoropyrrolidine[3]. By altering the ionization state at physiological pH, we perturb the enzyme-substrate association constant ( Ka ), drastically reducing the molecule's affinity for the CYP450 active site[1][2].
-
Conformational Control & Steric Shielding: The highly electronegative fluorine atoms induce a significant gauche effect, stabilizing specific ring puckering (envelope or twist conformations). This structural rigidity, combined with the steric bulk of the CF₂ group, physically hinders the optimal geometric approach of the CYP450 heme iron-oxo species to the vulnerable α-C-H bonds[4][5].
CYP450 oxidation pathways: Pyrrolidine vulnerability vs. 3,3-difluoropyrrolidine shielding.
Comparative Physicochemical and Metabolic Data
The table below synthesizes the physicochemical shifts and resulting metabolic stability metrics when transitioning from a standard pyrrolidine to a 3,3-difluoropyrrolidine scaffold.
Table 1: Physicochemical & Metabolic Comparison
| Parameter | Standard Pyrrolidine | 3,3-Difluoropyrrolidine | Mechanistic Causality |
| Basic pKa | ~11.27[3] | ~7.5[3] | Reduced basicity limits physiological protonation, altering CYP450 affinity[2]. |
| N-Nucleophilicity | High | Decreased (>3 log units)[2] | Inductive pull from fluorine atoms protects the nitrogen lone pair[2]. |
| HLM Half-Life ( t1/2 ) | Short (<15 min) | Prolonged (>60 min) | Steric and electronic shielding prevents rapid α-oxidation[4][6]. |
| Intrinsic Clearance | High (>50 µL/min/mg) | Low (<15 µL/min/mg) | Weaker enzyme-substrate association reduces catalytic turnover[1]. |
*Representative benchmark values for matched molecular pairs in Human Liver Microsome (HLM) assays.
Self-Validating Experimental Protocol: Microsomal Stability Assay
To objectively quantify the metabolic stability of these analogs, a highly controlled Human Liver Microsome (HLM) stability assay is required. As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system to ensure data integrity.
Step-by-step workflow for the self-validating HLM metabolic stability assay.
Step-by-Step Methodology
1. Preparation of Working Solutions
-
Action: Prepare test compounds (Pyrrolidine and 3,3-Difluoropyrrolidine analogs) and a phase I metabolic positive control (e.g., Verapamil) at 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration is <0.1%.
-
Causality: CYP450 enzymes are highly sensitive to organic solvents. Exceeding 0.1% DMSO can artificially inhibit CYP activity, yielding false-positive stability data.
2. Microsome Incubation Matrix
-
Action: Combine the test compound with pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
Causality: A concentration of 0.5 mg/mL ensures that the enzyme concentration is low enough to maintain first-order, linear kinetics while minimizing non-specific protein binding that could sequester the drug and mask true clearance rates.
3. Pre-Incubation & Initiation (Self-Validating Step)
-
Action: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂). Crucially, run a minus-NADPH control in parallel.
-
Causality: The minus-NADPH control is the cornerstone of self-validation. If compound depletion occurs in the absence of NADPH, the degradation is due to chemical instability or non-CYP-mediated pathways (e.g., esterases), not oxidative metabolism. The positive control (Verapamil) validates that the pooled microsomes are enzymatically active.
4. Time-Course Sampling & Quenching
-
Action: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide).
-
Causality: The 3:1 organic-to-aqueous ratio rapidly denatures microsomal proteins, instantaneously halting enzymatic activity to ensure precise time-point accuracy.
5. LC-MS/MS Analysis & Kinetic Calculation
-
Action: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( CLint ) using the first-order decay equation: CLint=(0.693/t1/2)×(Volume of incubation/mg microsomal protein) .
-
Causality: LC-MS/MS provides the necessary sensitivity and mass-to-charge specificity to distinguish the parent compound from newly formed oxidized metabolites, ensuring accurate quantification of substrate depletion.
Conclusion
The substitution of pyrrolidine with 3,3-difluoropyrrolidine is not merely a structural tweak; it is a fundamental physicochemical overhaul. By drastically lowering the pKa and exerting strong inductive effects, the gem-difluoro motif reduces CYP450 binding affinity and blocks vulnerable α-oxidation sites[2][4]. For drug development professionals, integrating this moiety offers a rational, predictable pathway to overcoming metabolic liabilities while maintaining the core pharmacophore geometry.
References
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ACS Publications[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective NIH / PMC[Link]
-
Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human DOI.org[Link]
-
Metabolism and Toxicity of Fluorine Compounds NIH / PMC[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine
This guide provides an in-depth, technically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of protocols to explore the scientific rationale behind each step, grounded in regulatory expectations and practical laboratory experience. This guide will also objectively compare the validated HPLC method against other viable analytical techniques.
The Imperative of Purity and the Logic of Method Validation
In drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of patient safety. Impurities can arise from the synthesis process, degradation, or storage and may possess undesirable toxicological properties. Therefore, a robust analytical method is required to separate, detect, and quantify the main compound and any potential impurities.
The International Council for Harmonisation (ICH) provides the global standard for analytical method validation, with its Q2(R2) guideline serving as the cornerstone for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3][4] This validation process is a systematic, documented series of experiments that provides a high degree of assurance that the method will consistently yield accurate and reliable results.
Section 1: Strategic Development of a Stability-Indicating HPLC Method
Before validation can begin, a suitable HPLC method must be developed. The goal is to create a "stability-indicating" method, which is a quantitative analytical procedure capable of detecting changes in the quality attributes of the drug substance during storage.[4] This requires the method to be specific enough to resolve the main analyte from its degradation products and process-related impurities.[5][6][7]
Experimental Choices: A Rationale-Driven Approach
-
Column Chemistry: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm) is a logical starting point. The non-polar C18 stationary phase provides effective retention for moderately polar organic molecules like 1-(3-Bromophenyl)-3,3-difluoropyrrolidine, offering a versatile mechanism for separating compounds with varying polarities.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is selected. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. A gradient elution, where the proportion of organic solvent is increased over time, is crucial for ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.
-
Detection Wavelength: The UV detection wavelength is determined by analyzing the UV spectrum of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine. A wavelength of maximum absorbance (λmax) is typically chosen to ensure high sensitivity for both the main peak and any impurities that share a similar chromophore.
-
Column Temperature and Flow Rate: A controlled column temperature (e.g., 35 °C) is maintained to ensure reproducible retention times and peak shapes. A flow rate of 1.0 mL/min is a standard starting point, balancing analysis time with separation efficiency.
Section 2: The Validation Protocol: A Step-by-Step Guide
Following the principles outlined in ICH Q2(R2), the developed method is subjected to a rigorous validation protocol.[1][4][8]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11] The most effective way to demonstrate this for a purity method is through forced degradation studies.[5][6][12]
Causality Explained: Forced degradation studies deliberately stress the drug substance under various conditions to generate potential degradation products.[13] If the HPLC method can separate the intact drug from all formed degradants, it proves its specificity and stability-indicating nature. A target degradation of 5-20% is generally considered optimal to produce a sufficient amount of degradation products for detection without leading to secondary, irrelevant degradants.[13]
Forced Degradation Experimental Protocol:
-
Prepare Stock Solutions: Prepare a stock solution of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60 °C. Analyze samples at various time points (e.g., 2, 4, 8 hours).[13]
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60 °C. Analyze samples at various time points.[13]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Analyze samples at various time points.[13]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) in an oven.[13]
-
Photolytic Degradation: Expose the drug substance (in both solid and solution form) to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[13]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Evaluate peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.
Caption: Workflow for demonstrating specificity via forced degradation.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[9][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15][16]
Causality Explained: Establishing linearity is critical for accurate quantification. It validates the use of a calibration curve to calculate the concentration of impurities in an unknown sample based on their peak areas. For an impurity method, the range must cover from the reporting threshold up to at least 120% of the specification limit.[10]
Linearity Experimental Protocol:
-
Prepare a stock solution of the analyte and any known impurities.
-
Create a series of at least five calibration standards by diluting the stock solution. For impurity analysis, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[9][17] It is typically assessed using recovery studies.[18]
Causality Explained: Accuracy studies confirm that the method provides a true measure of an impurity's concentration, free from systemic errors or biases from the sample matrix. For impurities, a wider acceptance range for recovery (e.g., 80-120%) is generally acceptable compared to an assay of the main component.[9][18]
Accuracy Experimental Protocol:
-
Prepare a sample matrix (placebo) or use a sample of the drug substance.
-
Spike the sample at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery of the spiked impurities.
-
% Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100
-
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9][15] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.
Causality Explained: Precision demonstrates the method's reproducibility. Low variability (expressed as the relative standard deviation, %RSD) indicates that the method is reliable and will produce consistent results during routine use.
Precision Experimental Protocol:
-
Repeatability: Prepare six identical samples of the drug substance spiked with impurities at the target concentration. Analyze all six samples and calculate the %RSD of the results.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system. Compare the results from both studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
Causality Explained: The LOQ is a critical parameter for an impurity method as it defines the lower limit of the reportable range. Any impurity found at or above the LOQ must be quantified and reported.
Determination Methods:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15][19]
Causality Explained: Robustness testing provides an indication of the method's reliability during normal usage and helps to identify which parameters need to be tightly controlled. It is a key part of ensuring the method is transferable between laboratories.
Robustness Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Systematically vary each parameter within a small, defined range (e.g., flow rate ±0.1 mL/min, temperature ±2 °C).
-
Analyze a standard sample under each modified condition and evaluate the impact on system suitability parameters (e.g., peak resolution, retention time, peak asymmetry).
Caption: A typical workflow for HPLC method validation.
Section 3: Data Summary and Acceptance Criteria
All quantitative data from the validation studies should be summarized in clear, structured tables. Acceptance criteria are based on ICH guidelines and internal standard operating procedures.
Table 1: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Attribute Measured | Typical Acceptance Criteria for Impurity Method |
| Specificity | Peak Purity Index / Angle | Must pass (e.g., > 990). No co-elution. |
| Resolution (Rs) between analyte and closest impurity | Rs > 2.0 | |
| Linearity | Correlation Coefficient (r²) | ≥ 0.998 |
| Range | Verified Accuracy & Precision | From LOQ to 120% of specification limit. |
| Accuracy | % Recovery | 80.0% – 120.0% |
| Precision | Repeatability (%RSD) | ≤ 10.0% |
| Intermediate Precision (%RSD) | ≤ 15.0% | |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | S/N ≥ 10 |
| Robustness | System Suitability Parameters | Must remain within defined limits. |
Section 4: Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for pharmaceutical purity analysis, it is essential to understand its performance relative to other techniques.
Table 2: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages for This Analysis | Disadvantages for This Analysis |
| Validated HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Highly versatile, robust, and reproducible. Excellent for quantification. Well-established regulatory acceptance.[6] | Requires chromophore for UV detection. May not resolve all co-eluting impurities without extensive method development. |
| Gas Chromatography (GC-FID) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Excellent for volatile impurities (e.g., residual solvents). High resolution.[20] | 1-(3-Bromophenyl)-3,3-difluoropyrrolidine may have insufficient volatility or thermal stability, leading to degradation in the injector. |
| LC-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-based detection. | Provides molecular weight information, enabling unambiguous identification of unknown impurities.[21] Higher specificity than UV detection. | More complex and expensive instrumentation. Quantification can be more challenging than with UV detection due to matrix effects and ionization variability. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | Fast separations, reduced solvent consumption (greener). Can be effective for both chiral and achiral separations.[22] | Less common in QC labs. May require more specialized expertise for method development. |
| Quantitative NMR (qNMR) | Measures the analyte signal relative to a certified internal standard. | An absolute, primary method that does not require a reference standard of the analyte itself. Provides structural information.[20] | Lower sensitivity compared to chromatographic methods, making it unsuitable for trace-level impurities. Expensive instrumentation. |
Conclusion
The development and validation of a stability-indicating HPLC method is a scientifically rigorous process that is essential for ensuring the quality and safety of pharmaceutical materials like 1-(3-Bromophenyl)-3,3-difluoropyrrolidine. By following the principles outlined by regulatory bodies such as the ICH and applying a deep understanding of the causality behind each validation parameter, researchers can build a robust and reliable analytical procedure. While techniques like LC-MS and GC have important roles in characterization and specific impurity testing, a validated HPLC-UV method remains the gold standard for routine purity and stability testing, offering an optimal balance of performance, reliability, and regulatory acceptance.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]
-
Title: The role of forced degradation studies in stability indicating HPLC method development Source: ResearchGate URL: [Link]
-
Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]
-
Title: HPLC Method Validation: Key Parameters and Importance Source: Assay Analytica URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: VICH GL2 Validation of analytical procedures: methodology - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: Pharmaguideline URL: [Link]
-
Title: Accuracy Parameter in Analytical Method Validation | ICH Q2(R1) Source: YouTube URL: [Link]
-
Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]
-
Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]
-
Title: A Guide to Analytical Method Validation Source: Waters Corporation URL: [Link]
-
Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. fda.gov [fda.gov]
- 9. assayprism.com [assayprism.com]
- 10. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 11. fda.gov [fda.gov]
- 12. onyxipca.com [onyxipca.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. waters.com [waters.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. youtube.com [youtube.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine: A Comparative Analysis
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine. Designed for researchers, scientists, and drug development professionals, this document offers a predictive framework for identifying this compound and its analogs in complex matrices. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, and draw comparisons with structurally similar molecules to highlight the influence of key functional groups on the fragmentation process.
Introduction: The Structural Significance of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine
1-(3-Bromophenyl)-3,3-difluoropyrrolidine is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry. The presence of a brominated aromatic ring, a difluorinated pyrrolidine moiety, and a tertiary amine linkage presents a unique combination of structural features that dictate its behavior in a mass spectrometer. Understanding the fragmentation patterns is crucial for its unambiguous identification, characterization of potential metabolites, and quality control during synthesis.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments. The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), induce fragmentation through different mechanisms. EI involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation (M+•) that undergoes extensive fragmentation. ESI, a softer ionization technique, typically results in the formation of a protonated molecule ([M+H]+), which is then subjected to collision-induced dissociation (CID) to induce fragmentation.
Predicted Fragmentation Patterns of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine
The fragmentation of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine is expected to be influenced by the stability of the aromatic ring, the lability of the C-N bonds, and the presence of the halogen atoms.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M+•) is expected to be observed, with the characteristic isotopic signature of a bromine-containing compound: two peaks of nearly equal intensity at m/z values separated by two mass units (M and M+2).[1] The fragmentation will likely proceed through several key pathways initiated by the radical cation.
A primary fragmentation event is anticipated to be α-cleavage adjacent to the nitrogen atom within the pyrrolidine ring.[2] This would involve the homolytic cleavage of a C-C bond, leading to the formation of a stable iminium ion. Another significant fragmentation pathway would be the cleavage of the N-aryl bond, separating the bromophenyl and difluoropyrrolidine moieties. The presence of fluorine atoms may lead to the loss of a fluorine radical (•F) or a neutral hydrogen fluoride (HF) molecule.[3][4]
Caption: Predicted EI fragmentation pathways for 1-(3-Bromophenyl)-3,3-difluoropyrrolidine.
Electrospray Ionization (ESI) Fragmentation
In ESI, the molecule is expected to be observed as the protonated species, [M+H]+, again with the characteristic bromine isotopic pattern. Tandem mass spectrometry (MS/MS) of this precursor ion will likely reveal fragmentation pathways dominated by the protonated nitrogen.
A common fragmentation pathway for compounds containing a basic moiety like a pyrrolidine is the preferential sequestration of the proton by this group, leading to a dominant, and often uninformative, fragment ion corresponding to the protonated pyrrolidine.[5][6] However, fragmentation of the core structure can be achieved. The cleavage of the N-aryl bond is also a probable event, leading to the formation of a bromophenyl cation or a neutral bromobenzene molecule, with the charge being retained by the difluoropyrrolidine fragment.
Caption: Predicted ESI-MS/MS fragmentation pathways for 1-(3-Bromophenyl)-3,3-difluoropyrrolidine.
Comparative Analysis with Alternative Structures
To better understand the influence of the bromine and fluorine substituents on the fragmentation pattern, we will compare the predicted fragmentation of our target molecule with three hypothetical analogs.
| Feature | 1-(3-Bromophenyl)-3,3-difluoropyrrolidine | 1-(3-Bromophenyl)pyrrolidine (non-fluorinated) | 1-Phenyl-3,3-difluoropyrrolidine (non-brominated) | 1-(3-Chlorophenyl)-3,3-difluoropyrrolidine (different halogen) |
| Molecular Ion Isotopic Pattern | M/M+2 ratio of ~1:1 | M/M+2 ratio of ~1:1 | Single M peak | M/M+2 ratio of ~3:1 |
| Key Fragmentation Pathways | - Loss of •F, HF- α-cleavage of difluoropyrrolidine ring- Cleavage of N-aryl bond | - α-cleavage of pyrrolidine ring- Cleavage of N-aryl bond | - Loss of •F, HF- α-cleavage of difluoropyrrolidine ring- Cleavage of N-aryl bond | - Loss of •F, HF- α-cleavage of difluoropyrrolidine ring- Cleavage of N-aryl bond |
| Characteristic Fragments | Bromophenyl cation (m/z 155/157), protonated difluoropyrrolidine (m/z 108) | Bromophenyl cation (m/z 155/157), protonated pyrrolidine (m/z 72) | Phenyl cation (m/z 77), protonated difluoropyrrolidine (m/z 108) | Chlorophenyl cation (m/z 111/113), protonated difluoropyrrolidine (m/z 108) |
This comparative table highlights how the presence or absence of fluorine and the type of halogen on the aromatic ring can produce distinct mass spectra, allowing for the differentiation of these closely related structures.
Experimental Protocols
The following are generalized protocols for the analysis of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine and its analogs by LC-MS/MS and GC-MS. Optimization of these parameters may be necessary for specific instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Gas Flow: Optimize nebulizer and desolvation gas flows for the specific instrument.
-
MS1 Scan: Scan a mass range appropriate to detect the protonated molecule (e.g., m/z 100-400).
-
MS2 (Tandem MS): Select the [M+H]+ ion as the precursor and apply collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Caption: General workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection).
-
-
Mass Spectrometry Conditions (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Conclusion
This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine. The presence of bromine and fluorine atoms, along with the pyrrolidine ring and aromatic system, results in characteristic fragmentation patterns under both EI and ESI conditions. By comparing these predicted patterns with those of its non-fluorinated, non-brominated, and chloro-substituted analogs, researchers can gain valuable insights for the identification and structural elucidation of this and related compounds. The provided experimental protocols offer a starting point for developing robust analytical methods for the detection and characterization of these molecules in various research and development settings.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Mass spectra of fluorocarbons.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Benchchem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
- Chemistry LibreTexts. (2023).
- PubMed. (2026).
- DOI. (2026).
- Glen Jackson - West Virginia University. (2020).
- PubMed. (2018).
- ResearchGate. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
- ResearchGate. (n.d.). (a). The EI-MS, and (b).
- Save My Exams. (2025). Fragmentation in Mass Spectrometry - IB Chemistry Notes.
- Unknown. (n.d.).
- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. whitman.edu [whitman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Effect of fluorine substitution on pyrrolidine ring conformation in bromophenyl derivatives
Precision Pharmacophore Engineering: Conformational Control of Bromophenyl-Pyrrolidines via Fluorine Substitution
In modern drug discovery, the pyrrolidine ring is a privileged scaffold, offering excellent sp3 character and vector projection. When functionalized with a bromophenyl group—a highly versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations)[1]—the pyrrolidine core serves as a critical structural hub. However, the inherent flexibility of the unsubstituted pyrrolidine ring often leads to rapid interconversion between envelope conformations, resulting in a high entropic penalty upon target binding.
To overcome this, targeted fluorine substitution has emerged as a premier strategy. By leveraging stereoelectronic principles rather than sheer steric bulk, medicinal chemists can "lock" the pyrrolidine ring into specific geometries, pre-organizing the bromophenyl vector for optimal receptor engagement[2].
The Mechanistic Causality: Stereoelectronics and the Gauche Effect
The ability of fluorine to dictate pyrrolidine conformation is rooted in the fluorine gauche effect . When an electronegative fluorine atom is introduced at the C3 or C4 position of the pyrrolidine ring, it engages in a stereoelectronic hyperconjugation interaction ( σC−H→σC−F∗ )[3]. This interaction requires the C-H and C-F bonds to be antiperiplanar, forcing the N–C–C–F system into a gauche (60° torsion) conformation[4].
Depending on the stereochemistry of the fluorine substitution, this effect enforces one of two primary ring puckers:
-
(4R)-Fluorination drives the ring into a C γ -exo pucker , which subsequently stabilizes the trans conformation of the preceding amide bond by shortening the donor-acceptor distance, thereby strengthening the n→π∗ interaction[2].
-
(4S)-Fluorination drives the ring into a C γ -endo pucker , which weakens the n→π∗ interaction and increases the population of the cis amide rotamer[2].
Stereoelectronic tuning of pyrrolidine ring pucker via fluorine substitution.
Comparison Guide: Fluorinated vs. Non-Fluorinated Bromophenyl-Pyrrolidines
To objectively select the appropriate scaffold for a drug development program, one must evaluate how specific fluorination patterns alter the physicochemical and structural parameters of the bromophenyl-pyrrolidine derivative.
| Derivative Type | Stereochemistry | Preferred Ring Pucker | Amide Bond Bias | Δ LogP (approx.) | Structural Consequence on Bromophenyl Vector |
| Unsubstituted | None | Dynamic (Rapid interconversion) | Mixed (Trans favored, high Cis) | Baseline | High entropic penalty; flexible vector projection. |
| (4R)-Fluoro | 4R | C γ -exo[5] | Strongly Trans | +0.3 to +0.5 | Equatorial-like projection; extended conformation. |
| (4S)-Fluoro | 4S | C γ -endo[5] | Increased Cis | +0.3 to +0.5 | Axial-like projection; compact conformation. |
| (3S,4R)-Difluoro | 3S, 4R | Minimized bias[6] | Native-like | +0.6 to +1.0 | Restores flexibility while maximizing metabolic stability. |
Note: Vicinal difluorination (e.g., 3,4-difluoro) is utilized when the goal is to increase lipophilicity and metabolic stability without enforcing a strict conformational bias, as the opposing gauche effects of the two fluorine atoms cancel each other out,.
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis and conformational analysis of these derivatives must be conducted using self-validating workflows. The following protocols detail the methodology for generating and verifying the conformation of fluorinated bromophenyl-pyrrolidines.
Protocol 1: Deoxyfluorination Synthesis Workflow
Causality: While DAST (Diethylaminosulfur trifluoride) is a standard fluorinating agent[7], the use of XtalFluor-E is recommended for bromophenyl derivatives to minimize carbocation-mediated elimination byproducts, which are common in electron-rich cyclic systems.
-
Preparation: Dissolve the precursor (e.g., N-Boc-4-hydroxy-2-(4-bromophenyl)pyrrolidine) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Activation: Cool the reaction mixture to -78 °C. Add 1.5 equivalents of XtalFluor-E and 2.0 equivalents of triethylamine trihydrofluoride (TEA·3HF). Reasoning: TEA·3HF acts as a soluble fluoride source, accelerating the SN2 inversion and preventing retention of configuration.
-
Reaction & Monitoring: Allow the reaction to slowly warm to room temperature over 12 hours.
-
Self-Validation Step: Extract a 0.1 mL aliquot, dilute in CDCl3 , and acquire a rapid 19 F NMR spectrum. The disappearance of the reagent peak and the emergence of a distinct doublet of doublets (around -175 ppm) confirms conversion.
-
-
Quenching & Isolation: Quench with saturated aqueous NaHCO3 . Extract with DCM, dry over Na2SO4 , and purify via silica gel chromatography to isolate the inverted fluorinated stereoisomer.
Protocol 2: Solution-State Conformational Elucidation via NMR
Causality: X-ray crystallography provides the solid-state conformation, which is heavily influenced by crystal lattice packing forces. To determine the true bioactive conformation in solution, high-resolution NMR must be utilized[4].
-
Sample Preparation: Prepare a 15 mM solution of the fluorinated bromophenyl-pyrrolidine in both CDCl3 (non-polar) and D2O (polar). Reasoning: The cis/trans amide ratio is highly sensitive to solvent polarity due to the distinct dipole moments of the isomers[2].
-
Data Acquisition:
-
Acquire 1D 1 H and 19 F spectra with 1 H decoupling to simplify multiplet analysis.
-
Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 300-500 ms to map spatial proximities (< 5 Å).
-
-
J-Coupling Analysis: Extract the 3JH−H and 3JH−F scalar coupling constants from the 1D spectra.
-
Self-Validation (The Karplus Application): Input the extracted 3J values into the Altona-Haasnoot modification of the Karplus equation. If the calculated dihedral angles indicate a C γ -exo pucker, cross-validate this by checking the NOESY spectrum for a strong spatial correlation between the C α proton and the C δ pro-R proton. If the NOE cross-peak is absent, the pucker assignment must be re-evaluated via Density Functional Theory (DFT) modeling.
Self-validating experimental workflow for pyrrolidine conformational analysis.
References
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. nih.gov.
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. acs.org.
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. beilstein-journals.org.
- Minimising conformational bias in fluoroprolines through vicinal difluorin
- Fluorine-Containing Prolines: Synthetic Strategies, Applic
- Rigid Analogues of Antimitotic Indolobenzazepinones: New Insights into Tubulin Binding via Molecular Modeling. nih.gov.
Sources
- 1. Rigid Analogues of Antimitotic Indolobenzazepinones: New Insights into Tubulin Binding via Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Validating 1-(3-Bromophenyl)-3,3-difluoropyrrolidine intermediates via 19F NMR spectroscopy
Validating 1-(3-Bromophenyl)-3,3-difluoropyrrolidine Intermediates: A Comparative Guide to ^19^F NMR Spectroscopy vs. Orthogonal Techniques
As a Senior Application Scientist in drug development, I frequently evaluate the structural integrity of high-value halogenated building blocks. Among these, 1-(3-Bromophenyl)-3,3-difluoropyrrolidine represents a critical class of intermediates. The gem-difluoro moiety is strategically employed in medicinal chemistry to modulate amine basicity, enhance lipophilicity, and improve metabolic stability, while the aryl bromide provides an essential handle for late-stage cross-coupling.
However, validating such complex fluorinated intermediates requires analytical rigor. Standard ^1^H NMR and LC-MS workflows often fall short due to matrix interference or an inability to distinguish subtle regiochemical isomers. In this guide, we will objectively compare analytical modalities and outline a self-validating ^19^F NMR workflow designed to guarantee structural and quantitative absolute certainty.
The Causality of Method Selection: Why ^19^F NMR?
Analytical selection should never be arbitrary; it must be driven by the fundamental physical properties of the molecule. For fluorinated intermediates, ^19^F NMR is not merely an alternative—it is the definitive primary modality. The causality behind this relies on three nuclear properties:
-
Zero Background Interference: Because fluorine atoms are absent in standard organic solvents and biological matrices, ^19^F NMR operates with virtually zero background noise, providing a pristine analytical window 1[1].
-
Hyper-Responsiveness & Dispersion: The ^19^F nucleus possesses a 100% natural abundance and a massive chemical shift dispersion (spanning >200 ppm for organofluorines). This hyper-responsiveness to the local electron cloud drastically reduces signal overlap compared to the narrow ~14 ppm window of ^1^H NMR 2[2].
-
Spin-Spin Connectivity: The strong and far-reaching scalar couplings (J-couplings) of fluorine allow it to act as an internal "spy," reporting on adjacent proton and carbon networks without requiring complex multidimensional experiments 3[3].
Objective Performance Comparison
To build a robust QA/QC pipeline, one must understand the operational limits of each technique. The table below synthesizes the comparative performance of standard analytical modalities for fluorinated intermediates.
| Analytical Modality | Primary Strength | Limitation for Fluorinated Intermediates | Limit of Detection | Structural Confidence |
| ^19^F NMR (qNMR) | Absolute quantification without analyte-specific reference standards. | Moderate sensitivity compared to MS; requires ~mg quantities. | ~µg/mL | Exceptional: Easily differentiates positional isomers and conformers. |
| LC-MS/MS | Extreme sensitivity; excellent for trace impurity profiling. | Cannot easily distinguish gem-difluoro positional isomers; subject to ion suppression. | ~pg/mL | Moderate: Requires orthogonal data to confirm exact regiochemistry. |
| ^1^H NMR | Universal detection of all protonated species. | Severe signal overlap; complex F-H splitting patterns obscure data. | ~µg/mL | High: But requires extensive decoupling or 2D experiments for clarity. |
| GC-MS | High resolution for volatile halogenated compounds. | Thermal degradation risks for sensitive intermediates. | ~ng/mL | Moderate: Relies heavily on library matching. |
The Self-Validating Experimental Workflow
A protocol is only as robust as its internal controls. To establish a self-validating system , we do not rely on a single data stream. Instead, we cross-interrogate the molecule using orthogonal physical properties: nuclear spin (NMR) and exact mass/isotopic distribution (MS).
Within the NMR workflow itself, comparing the proton-decoupled ^19^F spectrum against the proton-coupled spectrum provides an internal logic check. The decoupled spectrum confirms the number of unique fluorine environments (purity), while the coupled spectrum confirms the immediate proton neighborhood (regiochemistry).
Multiplexed validation workflow for fluorinated intermediates integrating 19F NMR and LC-MS/MS.
Step-by-Step Methodologies
The following protocol outlines the exact execution of this self-validating system for 1-(3-Bromophenyl)-3,3-difluoropyrrolidine.
Step 1: Quantitative Sample Preparation (qNMR)
Causality: To achieve absolute quantification without a pre-existing standard of the target molecule, we introduce a universal internal standard.
-
Accurately weigh 10.0 mg of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine into a clean vial.
-
Add exactly 1.0 mg of an internal standard (e.g., α,α,α-Trifluorotoluene, which has a distinct singlet at ~ -63 ppm that will not overlap with the analyte).
-
Dissolve completely in 600 µL of CDCl
3and transfer to a high-quality 5 mm NMR tube.
Step 2: Orthogonal NMR Acquisition
Causality: Acquiring multiple NMR dimensions establishes an unbreakable chain of structural evidence 4[4].
-
^19^F{^1^H} Decoupled Spectrum: Acquire a 1D ^19^F spectrum with inverse-gated proton decoupling.
-
Validation Check: The two enantiotopic fluorines at the C3 position of the achiral pyrrolidine ring will average to a single sharp resonance (typically between -90 and -105 ppm). The integration ratio against the internal standard provides absolute purity.
-
-
^19^F Proton-Coupled Spectrum: Acquire a standard 1D ^19^F spectrum without decoupling.
-
Validation Check: The fluorine signal will split into a complex multiplet (due to ^3^J
HFcoupling with the four protons on C2 and C4). A coupling constant of ~13–15 Hz definitively proves the gem-difluoro group is embedded within the aliphatic ring, not on the aryl system.
-
-
^1^H-^19^F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Acquire a 2D HOESY spectrum to map through-space interactions 5[5].
-
Validation Check: Cross-peaks will appear between the fluorine resonance and the specific ^1^H resonances of the C2 and C4 pyrrolidine protons, locking in the 3D conformational assignment.
-
Step 3: LC-MS/MS Isotopic Cross-Validation
Causality: While NMR proves the connectivity of the fluorinated ring, MS proves the exact mass and confirms the presence of the halogenated aryl group.
-
Dilute a 5 µL aliquot of the NMR sample into 1 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.
-
Inject onto a C18 column coupled to a High-Resolution Mass Spectrometer (ESI+ mode).
-
Validation Check: Extract the ion chromatogram for the calculated [M+H]^+^ mass. Because bromine has two stable isotopes (^79^Br and ^81^Br) in a nearly 1:1 ratio, the mass spectrum must exhibit a characteristic doublet at m/z 262.00 and 264.00 of equal intensity. If this isotopic signature is missing, the aryl bromide moiety has been compromised (e.g., debromination during synthesis).
Conclusion
By anchoring our analytical methodology in the fundamental physics of the ^19^F nucleus and cross-validating with exact mass isotopic profiling, we eliminate the ambiguity inherent in standard workflows. This self-validating framework ensures that intermediates like 1-(3-Bromophenyl)-3,3-difluoropyrrolidine are characterized with the absolute certainty required for downstream pharmaceutical development.
References
- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery MDPI
- qNMR fluorine pollution analysis: perspectives on PFAS exposure characteris
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery RSC Chemical Biology
- 3,3-Difluoropyrrolidine | 316131-01-8 Benchchem
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]
A Researcher's Guide to the Safe Disposal of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures absolute safety and regulatory compliance. The handling and disposal of specialized chemical reagents like 1-(3-Bromophenyl)-3,3-difluoropyrrolidine demand a meticulous and informed approach. This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in chemical principles, ensuring that every step you take is a self-validating measure of safety and responsibility.
Core Principle: Hazard Identification and Classification
1-(3-Bromophenyl)-3,3-difluoropyrrolidine is a halogenated organic compound. Its structure contains both bromine and fluorine atoms attached to a carbon framework. This classification is the single most important factor determining its disposal pathway.
Under regulations set by the Environmental Protection Agency (EPA), many halogenated organic compounds are listed as hazardous wastes due to their potential for toxicity and persistence in the environment.[1][2][3] As such, this compound must be treated as hazardous waste.
The Cardinal Rule: Under no circumstances should 1-(3-Bromophenyl)-3,3-difluoropyrrolidine or solutions containing it be disposed of via sink drains or in regular solid waste trash.[4][5][6] Doing so can lead to environmental contamination and places your institution in violation of federal and local regulations.[7] The ultimate disposal method for this category of chemical is typically high-temperature incineration by a licensed waste management facility, which is equipped to handle the hazardous byproducts generated during combustion (e.g., hydrogen bromide, hydrogen fluoride).[7]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling the neat chemical or its waste solutions, you must be equipped with the appropriate PPE. This is not merely a recommendation but a critical barrier to prevent exposure. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar brominated and fluorinated compounds inform these stringent requirements.[7][8][9]
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles or a full-face shield. | Protects against splashes and potential vapors that can cause serious eye irritation.[8][10] |
| Hand Protection | Chemical-resistant nitrile gloves (inspect for integrity before use). | Prevents skin contact. Brominated organic compounds can cause skin irritation.[11][12] Gloves should be disposed of as contaminated waste after use. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental spills and splashes.[7] |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. | All handling and waste consolidation should occur in a well-ventilated area, with a fume hood being the standard.[7][10] |
Step-by-Step Waste Collection and Handling Protocol
Proper disposal is an active process that begins the moment waste is generated. Adherence to this workflow prevents dangerous chemical reactions and ensures regulatory compliance.
Waste Segregation: The Critical First Step
Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[13] 1-(3-Bromophenyl)-3,3-difluoropyrrolidine waste belongs in a dedicated "Halogenated Organic Waste" stream.
-
DO: Collect this waste in a container designated exclusively for halogenated organic solvents and solids.
-
DO NOT: Mix with non-halogenated organic waste.[6]
-
DO NOT: Mix with aqueous waste, acids, bases, or oxidizers.[5][13] Mixing incompatible waste streams is a primary cause of laboratory accidents.
Container Selection and Labeling
The integrity of your waste containment system is paramount.
-
Select a Compatible Container: Use a sturdy, leak-proof container provided by your institution's Environmental Health & Safety (EH&S) department, typically made of high-density polyethylene (HDPE).[5][14] Ensure the container has a secure, tight-fitting lid.
-
Label Immediately: The container must be labeled as soon as the first drop of waste is added.[14] The label must be filled out completely and legibly.
-
Write the words "Hazardous Waste ".
-
List all chemical constituents by their full name (e.g., "1-(3-Bromophenyl)-3,3-difluoropyrrolidine," "Methanol"). Do not use abbreviations or chemical formulas.[14]
-
Estimate the percentage of each constituent.
-
Keep the container closed at all times, except when you are actively adding waste.[5]
-
Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
Secondary Containment: The container must be placed within a larger, chemically resistant secondary containment bin or tray.[5][14] This will contain any potential leaks from the primary container.
-
Schedule Pickup: Do not accumulate more than 55 gallons of hazardous waste in your lab. Most institutional policies require a waste pickup request to be submitted when the container is full or after a set period (e.g., 8-9 months), whichever comes first.[14] Contact your EH&S department to schedule a pickup.
Visual Workflow: Disposal Decision Pathway
The following diagram outlines the logical steps for proper disposal, from generation to final handoff.
Caption: Decision workflow for handling halogenated chemical waste.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill within a fume hood, proceed with cleanup. For large spills or spills outside of a hood, evacuate the area and contact your institution's emergency response line.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain and Absorb: Do not let the spill enter any drains.[7] Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.
-
Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the first rinseate as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill debris as hazardous waste and arrange for pickup.
By integrating these procedures into your daily laboratory operations, you build a culture of safety and ensure that your research's impact is confined to scientific advancement, not environmental harm. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance that aligns with local and state regulations.
References
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Chemical Waste Disposal. Georgia Institute of Technology Environmental Health & Safety. [Link]
-
Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Veolia North America. [Link]
-
Material Safety Data Sheet for 1-(4-Bromophenyl)pyrrolidine. 3A Senrise. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. [Link]
-
SDS US - Bromotrifluoromethane. Kidde Technologies. [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
-
Hydrogen Bromide. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet. Airgas. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]
-
Method ID-108 for Bromine in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA). [Link]
-
1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). Occupational Safety and Health Administration (OSHA). [Link]
-
Incident management: brominated flame retardants. GOV.UK. [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. govt.westlaw.com [govt.westlaw.com]
- 3. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 7. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. dollycorporation.com [dollycorporation.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Comprehensive Safety and Handling Guide for 1-(3-Bromophenyl)-3,3-difluoropyrrolidine
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine. As a brominated aromatic pyrrolidine derivative, this compound necessitates stringent safety measures due to its potential for significant health hazards. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Analysis: A Synthesis of Known Risks
-
Brominated Aromatic Compounds: These substances are known for their potential toxicity. Bromophenols, for instance, may pose more serious toxic effects than their chlorinated counterparts[1]. Some brominated aromatic compounds have been shown to be hepatotoxic (damaging to the liver) and can cause skin and neurological symptoms upon exposure[2]. Polybrominated diphenyl ethers (PBDEs), another class of brominated aromatic compounds, are recognized as persistent organic pollutants with potential for bioaccumulation and toxicity to humans and wildlife[3][4].
-
Pyrrolidine and its Derivatives: Pyrrolidine is a cyclic secondary amine that is classified as a flammable liquid and can cause severe skin burns and eye damage[5][6]. Many pyrrolidine derivatives require careful handling, including the use of chemical-resistant gloves and eye protection[7][8].
Given these characteristics, it is prudent to treat 1-(3-Bromophenyl)-3,3-difluoropyrrolidine as a hazardous substance with the potential to cause skin and eye irritation or damage, and to be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is crucial when handling 1-(3-Bromophenyl)-3,3-difluoropyrrolidine to minimize exposure through all potential routes: dermal, ocular, and respiratory.
PPE Selection Framework
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 1-(3-Bromophenyl)-3,3-difluoropyrrolidine.
Caption: PPE Selection Workflow for Handling 1-(3-Bromophenyl)-3,3-difluoropyrrolidine.
Detailed PPE Specifications
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with an inner layer of nitrile and an outer layer of neoprene or butyl rubber gloves. | Halogenated hydrocarbons can attack many types of glove materials[9]. Neoprene and butyl rubber offer good resistance to a range of chemicals, including many organic compounds[10]. Double-gloving provides an additional layer of protection in case the outer glove is compromised[7]. Nitrile gloves offer good dexterity for the inner layer. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | This combination is essential to protect against splashes and potential vapors that can cause severe eye damage[5]. The full-face shield offers an extra layer of protection for the entire face. |
| Body Protection | A fully buttoned, long-sleeved lab coat and a chemical-resistant apron (neoprene or butyl rubber). | A lab coat protects the skin from accidental contact. A chemical-resistant apron worn over the lab coat is necessary when there is a risk of splashing, as some chemicals can be absorbed through the skin in toxic amounts[7]. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | This is required when working outside of a certified chemical fume hood or if there is a possibility of aerosolization[7]. |
| Footwear | Closed-toe shoes that fully cover the foot. | This is a standard laboratory practice to protect the feet from potential spills[7]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and environmental compliance.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have an eyewash station and safety shower readily accessible.
-
Assemble all necessary equipment and reagents before starting work.
-
Prepare a designated waste container for all materials that will come into contact with the chemical.
-
-
Donning PPE:
-
Wash hands thoroughly.
-
Put on the inner pair of nitrile gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
Put on the chemical-resistant apron.
-
Don the outer pair of neoprene or butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Put on chemical splash goggles.
-
If a splash risk is high, put on a full-face shield over the goggles.
-
If working outside a fume hood, don a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling:
-
Perform all manipulations of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine, including weighing and solution preparation, within a certified chemical fume hood.
-
Use a secondary containment tray to contain any potential spills.
-
-
Doffing PPE:
-
Remove the outer gloves first, using a technique that avoids skin contact with the contaminated outer surface.
-
Remove the face shield (if used) and goggles.
-
Remove the chemical-resistant apron.
-
Remove the lab coat.
-
Remove the inner gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
The disposal of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine and any contaminated materials must adhere to local, state, and federal regulations.
-
Waste Segregation:
-
All waste containing 1-(3-Bromophenyl)-3,3-difluoropyrrolidine, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste[11].
-
Keep this waste stream separate from incompatible materials, such as strong oxidizing agents[11].
-
-
Waste Container:
-
Use a designated, leak-proof, and chemically compatible container with a secure lid.
-
Clearly label the container as "Hazardous Waste" and list the full chemical name: "1-(3-Bromophenyl)-3,3-difluoropyrrolidine"[11].
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat and ignition sources[11].
-
Ensure secondary containment is in place.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal[11]. Do not attempt to dispose of this chemical yourself.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small, and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 1-(3-Bromophenyl)-3,3-difluoropyrrolidine and maintain a safe and compliant laboratory environment.
References
- Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplement
- Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. OSU Chemistry.
- Toxicology of selected brominated arom
- Advanced understanding of the polybrominated diphenyl ethers (PBDEs)
- Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol. Benchchem.
- Safety Data Sheet - 2-(3,4-difluorophenyl)pyrrolidine hydrochloride. Enamine.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- Toxic Effects and Mechanisms of Polybromin
- Pyrrolidine. Apollo Scientific.
- Essential Guide to the Proper Disposal of 3-Bromopyridine-D4. Benchchem.
Sources
- 1. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicology of selected brominated aromatic compounds [roczniki.pzh.gov.pl]
- 3. Advanced understanding of the polybrominated diphenyl ethers (PBDEs): Insights from total environment to intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
